Understanding crocin's biosynthesis and its complex mechanisms of action is crucial for drug development. The pathway involves several key enzymatic steps, and this compound exerts its effects by modulating multiple cellular signaling pathways.
Biosynthetic Pathway this compound biosynthesis occurs in the plastids of source plants and can be divided into three sequential stages [1]:
Simplified this compound biosynthetic pathway in plants.
Molecular Signaling Pathways this compound's therapeutic effects are mediated through its influence on several key cellular signaling pathways, particularly PI3K/AKT/mTOR [2].
Key molecular signaling pathways modulated by this compound.
Both conventional and novel green extraction techniques are used to obtain this compound. The choice of method significantly impacts yield, efficiency, and the stability of the heat-sensitive compound [3].
| Method | Principle | Advantages | Considerations |
|---|---|---|---|
| Soxhlet/Maceration | Solvent immersion & washing [3] | Simple equipment | High solvent use, long time, potential compound damage [3] |
| Ultrasonic Extraction | Cavitation disrupts cell walls [3] | Higher yield, faster, reduced solvent [3] | Process optimization needed |
| Microwave-Assisted (MAE) | Dielectric heating [3] | Rapid, high efficiency (50% yield increase reported) [3] | Suitable for thermolabile compounds |
| Supercritical Fluid | Uses CO₂ as solvent [3] | Solvent-free, high selectivity [3] | High operating pressure, costly equipment |
| Enzyme-Assisted | Enzymes break down cell matrices [3] | Mild conditions, high selectivity [3] | Enzyme cost, process optimization |
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for identifying and quantifying different this compound analogs (this compound I-V) and other bioactive components in saffron extracts [3] [4].
This compound demonstrates promising therapeutic potential across various disease models, supported by a growing body of preclinical and clinical evidence.
Neuroprotective Effects this compound shows significant promise for neurodegenerative diseases. It can cross the blood-brain barrier after oral hydrolysis to crocetin [4] [5]. Mechanisms include suppressing active forms of GSK3β and ERK1/2 kinases to reduce tau phosphorylation in Alzheimer's models [4], increasing dopamine levels in Parkinson's disease models [3], and exhibiting antioxidant and anti-apoptotic activities in multiple experimental models of brain disorders [5].
Anticancer Properties Research indicates this compound has antiproliferative action against cancer cells both in vitro and in vivo [4]. These effects are mediated through the suppression of key pathways like PI3K/AKT/mTOR, MAPK, VEGF, Wnt/β-catenin, and JAK-STAT, as well as the activation of Nrf2 and p53 signaling pathways [2] [4].
Clinical Trial Evidence A 2025 preliminary randomized triple-blind placebo-controlled trial on diabetic neuropathy found that 15 mg/day of this compound for 12 weeks significantly reduced neuropathic symptoms and pain intensity compared to placebo [6]. Other clinical studies suggest benefits for mood, with this compound displaying antidepressant properties in humans [4].
For scientists in drug development, several factors are critical when working with this compound:
The biosynthesis of crocins can be divided into several key stages, from fundamental cellular building blocks to the final glycosylated pigments. The pathway has been fully elucidated in plants like Crocus sativus and Gardenia jasminoides [1] [2] [3].
The table below outlines the core enzymatic steps in the pathway:
| Pathway Stage | Key Enzymes | Substrate | Product | Key Features / Enzymatic Action |
|---|---|---|---|---|
| Precursor Supply | DXS, GPPS, GGPPS | Pyruvate, GAP | GGPP | MEP pathway in plastids provides universal terpenoid precursors [1]. |
| Carotenoid Backbone | PSY, PDS, ZDS, CRTISO, LCY | GGPP | Lycopene, β-carotene | PSY is the first rate-limiting enzyme; LCY cyclizes lycopene [1] [4]. |
| Zeaxanthin Formation | BCH (CrtZ) | β-carotene | Zeaxanthin | Hydroxylation of β-ionone rings [1] [5]. |
| Cleavage to Apocarotenoid | CCD2/CCD4 | Zeaxanthin | Crocetin dialdehyde + HTCC | Key, rate-limiting step; symmetrical cleavage at C7-C8 and C7'-C8' bonds [6] [1] [3]. |
| Oxidation | ALDH (crALDH) | Crocetin dialdehyde | Crocetin | Oxidation of aldehyde groups to carboxylic acids [1] [5] [2]. |
| Glycosylation | UGTs (e.g., UGT74AD1, UGT94E5) | Crocetin | Crocins (I-V) | Sequential glycosylation confers water solubility; defines final this compound profile [1] [2] [3]. |
The following diagram illustrates the logical flow of this core pathway:
Core biosynthetic pathway from central metabolites to diverse crocins.
Recent metabolic engineering efforts in microbial and plant systems have achieved significant production titers. The data below summarizes key performance metrics from recent studies for easy comparison.
| Production System | Key Engineering Strategy | Key Product | Maximum Yield (Titer) | Reference / Source |
|---|---|---|---|---|
| E. coli | Two-phase culture with dodecane; expression of NatCCD4.1 | Crocetin dialdehyde | 109.2 ± 3.23 mg/L | [6] |
| E. coli | Full pathway from glycerol; novel crALDH & UGTs | Crocetin | 34.77 ± 1.03 mg/L | [5] |
| E. coli | Full pathway from glycerol; novel crALDH & UGTs | Total Crocins (this compound-1 to -4) | 6.29 - 1.48 mg/L (individual) | [5] |
| Nicotiana glauca (plant) | Stable expression of CsCCD2L | Crocins | ~400 μg/g DW (leaves) | [4] |
| Nicotiana benthamiana (plant) | Viral vector (TEV) expression of NatCCD4.1 | Crocins | 2.32 ± 0.69 mg/g DW | [6] |
Here are detailed methodologies for two critical experimental approaches in this compound research: microbial bioproduction and plant metabolic engineering.
This protocol outlines the steps for the complete biosynthesis of crocetin from glycerol in an engineered E. coli strain.
Strain Construction:
Culture Conditions & Induction:
Analytical Quantification:
This protocol describes two methods for engineering this compound production in tobacco plants.
Stable Transformation:
Transient Expression using Viral Vectors:
Metabolite Analysis:
A critical consideration for drug development is the pharmacokinetic profile of crocins. Recent studies reveal a key bioactivation step.
The following diagram illustrates this key metabolic relationship:
In vivo bioactivation pathway of orally administered this compound.
Crocins exhibit a broad spectrum of pharmacological effects, underpinning their interest for drug development [2].
The field of this compound research is advancing rapidly, driven by breakthroughs in pathway elucidation and metabolic engineering. The current challenge lies in optimizing the stability and bioavailability of these compounds for clinical application [2].
This compound, the main water-soluble carotenoid constituent of saffron (Crocus sativus L.) and gardenia (Gardenia jasminoides Ellis), has attracted significant scientific interest due to its demonstrated neuroprotective properties in various experimental models. Extensive research has revealed that this compound exhibits multiple pharmacological activities including antioxidant, anti-inflammatory, anti-apoptotic, and memory-enhancing effects, positioning it as a promising therapeutic candidate for various neurological disorders including Alzheimer's disease, cerebral ischemia, and other neurodegenerative conditions [1] [2] [3]. Despite these promising therapeutic properties, the effective delivery of this compound to the brain remains a significant pharmacological challenge due to the presence of the blood-brain barrier (BBB), which selectively restricts the passage of compounds from the systemic circulation to the central nervous system (CNS).
The BBB is a highly specialized microvascular unit consisting of brain capillary endothelial cells with tight junctions (zonulae occludens), pericytes, astrocyte end-feet, and neuronal endings that collectively function to protect the brain from xenobiotics while maintaining optimal nutrient supply and CNS homeostasis [4]. This sophisticated biological barrier permits selective transport through transcellular diffusion or specific transporter-mediated uptake while effectively preventing paracellular passage of most compounds. It is estimated that over 98% of small organic molecules cannot cross the BBB, creating a major bottleneck in CNS drug development [4] [5]. Understanding this compound's interaction with this barrier is therefore essential for harnessing its full neuroprotective potential and developing effective therapeutic formulations for neurological disorders.
The blood-brain barrier permeability of intact this compound molecules is significantly limited by several interconnected factors related to its physicochemical properties and biological interactions:
High Hydrophilicity: this compound is a glycosylated carotenoid with substantial water solubility due to its sugar moieties (typically gentiobiose or glucose residues), which markedly reduces its ability to undergo transcellular passive diffusion through the lipophilic endothelial cell membranes of the BBB [2] [6]. This hydrophilic character is a major determinant of its poor membrane permeability.
Molecular Size and Structure: As a dicarboxylic acid polyene chain with attached glycosyl groups, this compound has a relatively large molecular structure that further impedes its passive diffusion across the BBB [2] [7]. The extended conjugated double-bond system contributes to its molecular rigidity and limited membrane penetrability.
Efflux Transport Systems: Evidence suggests that this compound and its metabolites may serve as substrates for efflux transporters such as P-glycoprotein (P-gp) expressed at the BBB, which actively pump compounds back into the systemic circulation, thereby reducing their CNS accumulation [4] [6].
Extensive Pre-systemic Metabolism: Following oral administration, this compound undergoes significant intestinal metabolism mediated by both intestinal epithelial cells and gut microbiota, which hydrolyze the glycosidic bonds to produce the aglycone metabolite trans-crocetin [6] [8]. This metabolic transformation is now recognized as a crucial determinant of this compound's pharmacological effects.
Interestingly, while intact this compound demonstrates limited direct BBB permeability, its metabolite crocetin (the deglycosylated form) exhibits superior BBB penetration capabilities due to its reduced molecular size and increased lipophilicity. This metabolic conversion represents a critical activation step for this compound's central effects, explaining why oral administration often demonstrates better neuroprotective efficacy than direct intravenous administration of the parent compound [8]. The gut microbiota plays an essential role in this metabolic activation process, as demonstrated by reduced pharmacological effects in pseudo germ-free animal models [8].
Table 1: Comparative BBB Permeability Parameters of this compound, Crocetin, and Enhanced Formulations
| Compound/Formulation | Experimental Model | Permeability Coefficient (Papp × 10⁻⁶ cm/s) | Key Findings | Reference |
|---|---|---|---|---|
| This compound-1 | In vitro Caco-2 monolayers | Not detectable (even at 1000 µM) | No relevant intestinal absorption | [6] |
| Trans-crocetin | Porcine BCEC BBB model | 1.48 ± 0.12 | Slow but consistent BBB penetration over 29 hours | [6] |
| Trans-crocetin | Porcine BCSFB model | 3.85 ± 0.21 | Moderate blood-CSF barrier penetration | [6] |
| Trans-crocetin | Caco-2 intestinal model | 25.7 ± 6.23 | Efficient intestinal absorption via transcellular diffusion | [6] |
| CRT-γ-cyclodextrin inclusion complex | In vivo rat model | Significant increase vs. free CRT | Enhanced bioavailability and brain delivery | [7] |
| This compound nano-chitosan | In vivo rat model | Significant increase vs. intact this compound | Improved bioavailability and neuroprotective effects | [9] |
Table 2: Pharmacokinetic and Efficacy Correlations of this compound and Crocetin Administration Routes
| Administration Route | Compound | Brain Exposure | Efficacy in Cerebral I/R Injury | Key Observations | Reference |
|---|---|---|---|---|---|
| Oral administration | This compound | No this compound or crocetin detected in brain | Significant protection | Gut microbiota-dependent effect; microbial-host co-metabolic regulation | [8] |
| Intravenous administration | This compound | Not reported | Less effective protection | Limited efficacy despite direct systemic delivery | [8] |
| Oral administration | Crocetin | Not detected in brain | Significant protection | Importance of intestinal exposure for pharmacological activity | [8] |
| Intravenous administration | Crocetin | Not reported | Limited protection | Reduced efficacy despite systemic exposure | [8] |
The assessment of this compound and crocetin BBB permeability employs a range of in vitro, in vivo, and in silico approaches, each with distinct advantages and limitations for evaluating brain penetration potential:
Caco-2 Cell Monolayers: This human colorectal adenocarcinoma cell line, when differentiated, expresses many characteristics of intestinal epithelial cells and serves as a well-established model for predicting oral absorption and intestinal permeability. Studies using this model have demonstrated that This compound-1 does not penetrate intestinal barriers in relevant amounts, while its metabolite trans-crocetin shows significant permeability via transcellular passive diffusion [6]. The experimental protocol involves growing Caco-2 cells on permeable filters for 21-28 days to form tight junctions, applying test compounds to the apical compartment, and sampling from the basolateral compartment over time to calculate apparent permeability coefficients (Papp).
Brain Capillary Endothelial Cell (BCEC) Cultures: Primary or immortalized brain endothelial cells (e.g., bEnd.3, RBE4, hCMEC/D3) grown on transwell inserts recreate critical aspects of the BBB, including expression of tight junction proteins and functional efflux transporters. The hCMEC/D3 cell line is particularly valuable as it retains most human BBB transporters and receptors [4]. Permeability assays monitor compound translocation across the monolayer, with crocetin demonstrating slow but consistent penetration in porcine BCEC models (Papp 1.48 × 10⁻⁶ cm/s) [6].
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput screening method utilizes artificial membranes (often 5% hexadecane in hexane) on high-porosity filters to simulate passive transcellular diffusion. While not specifically reported for this compound in the available literature, PAMPA-BBB represents a potentially valuable tool for early-stage screening of this compound analogs and derivatives [4].
In Situ Brain Perfusion: This technique involves cannulating the carotid artery and perfusing with oxygenated buffer containing the test compound, followed by brain homogenization and analysis. This method allows precise control of compound concentration and exposure time while avoiding confounding systemic effects, making it ideal for determining fundamental BBB permeability parameters [4].
Pharmacokinetic and Biodistribution Studies: These conventional in vivo approaches involve administering this compound or crocetin formulations to animals via various routes (oral, intravenous, intraperitoneal) followed by serial blood collection and brain tissue sampling at predetermined time points. Analysis using HPLC-MS/MS provides quantitative data on compound concentrations in plasma and brain homogenates, enabling calculation of key parameters like brain-to-plasma ratio (B/P), AUCbrain/AUCplasma, and Kp values [7] [8].
Cerebral Ischemia/Reperfusion (I/R) Models: The middle cerebral artery occlusion (MCAO) model in rats represents a functionally relevant approach for evaluating the neuroprotective efficacy of this compound and its brain delivery. Interestingly, studies using this model have demonstrated that orally administered this compound provides better cerebral protection than intravenous administration, despite minimal detection of either this compound or crocetin in brain tissue, suggesting a peripheral site of action potentially involving gut-brain axis signaling [8].
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV/Vis detection (typically at ~440 nm for this compound and 420-443 nm for crocetin) enables quantification of these compounds in biological samples. This method provides the sensitivity required for detecting these carotenoids in plasma and tissue samples following administration [7] [6].
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique allows precise quantification of this compound, crocetin, and potential metabolites in complex biological matrices like plasma, brain homogenates, and cell culture media. LC-MS/MS provides the necessary detection limits for comprehensive pharmacokinetic studies, with typical transitions monitored for this compound (m/z 977→815) and crocetin (m/z 327→283) [8].
Western Blot Analysis: This technique assesses the effects of this compound and crocetin on expression levels of proteins involved in Alzheimer's disease pathology, such as amyloid precursor protein (APP) and its cleavage products (C-terminus fragments CTF-α and CTF-β), providing mechanistic insights beyond mere permeability measurements [7].
Several innovative formulation strategies have been explored to overcome the inherent limitations of this compound's BBB permeability:
Cyclodextrin Inclusion Complexes: The development of a water-soluble crocetin-γ-cyclodextrin inclusion complex has demonstrated significantly improved solubility, bioavailability, and brain delivery of crocetin compared to the free drug [7]. Characterization using FTIR and DSC confirmed successful complex formation, with the inclusion complex showing stronger ability to downregulate CTF expression and amyloid β levels in Alzheimer's disease model cells (7PA2 cell line). This complex also facilitated crocetin transport across the BBB in normal SD rat models, achieving higher brain concentrations while maintaining neuroprotective efficacy.
Nanochitosan Coating: Chitosan-based nanoparticle encapsulation represents another promising approach for enhancing this compound delivery to the brain. Studies have demonstrated that this compound-loaded chitosan nanoparticles significantly improved memory and learning indicators, reduced anxiety levels, and elevated expression of NMDA receptor subunits and tight junction proteins in the hippocampus of chronic immobilization stress-induced rats compared to intact this compound [9]. The mucoadhesive properties of chitosan may further enhance absorption through mucosal surfaces.
Microbial Biotransformation: Harnessing the natural intestinal biotransformation of this compound to crocetin by gut microbiota represents a biological strategy to enhance brain delivery. Studies have confirmed that this compound is efficiently hydrolyzed to crocetin in the intestinal environment, primarily through enzymatic processes in epithelial cells rather than microbiological fermentation [6] [8]. The resulting crocetin then undergoes efficient intestinal absorption and subsequent slow BBB penetration, representing a naturally optimized delivery system that may explain the traditional use of oral saffron preparations for neurological benefits.
Table 3: Formulation Strategies to Enhance this compound/Crocetin Brain Delivery
| Strategy | Mechanism of Action | Key Advantages | Evidence |
|---|---|---|---|
| γ-cyclodextrin inclusion complex | Molecular encapsulation enhances water solubility and BBB penetration | Suitable for intravenous administration; increases bioavailability; protects against degradation | [7] |
| Chitosan nanoparticles | Nano-encapsulation improves stability and mucosal adhesion | Enhances permeability across biological barriers; sustains release; biodegradable and biocompatible | [9] |
| Microbial biotransformation | Intestinal conversion to more lipophilic metabolite crocetin | Utilizes natural metabolic processes; non-invasive oral administration | [6] [8] |
This compound and its active metabolite crocetin exert neuroprotective effects through modulation of multiple signaling pathways, which may be initiated both centrally (following limited BBB penetration) and peripherally (through gut-brain axis signaling):
The following diagram illustrates the key molecular signaling pathways mediated by this compound/crocetin that contribute to their neuroprotective effects:
Molecular Signaling Pathways of this compound and Crocetin Neuroprotection
The diagram above illustrates the complex molecular network through which this compound and its metabolite crocetin exert their neuroprotective effects, highlighting several key mechanisms:
PI3K/AKT/mTOR Pathway Activation: this compound demonstrates significant activation of the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signaling cascade, which plays a central role in neuronal survival, synaptic plasticity, and apoptosis regulation [1] [3]. This pathway activation leads to increased expression of anti-apoptotic Bcl-xL while suppressing pro-apoptotic proteins Bax and Bad, ultimately reducing caspase-3 activation and neuronal apoptosis.
Oxidative Stress Modulation: Both this compound and crocetin exhibit potent antioxidant properties through direct free radical scavenging and enhancement of endogenous antioxidant defense systems, including superoxide dismutase (SOD) and glutathione peroxidase (GPx) [1] [3]. This activity is particularly relevant in neurodegenerative conditions where oxidative stress contributes significantly to pathogenesis.
Amyloid Pathology Regulation: Crocetin demonstrates direct effects on Alzheimer's disease pathology by downregulating C-terminus fragments (CTF-α and CTF-β) generated from amyloid precursor protein (APP) cleavage, thereby reducing amyloid-β production and enhancing its clearance [7]. This dual mechanism addresses both production and clearance aspects of amyloid pathology.
Inflammatory Pathway Inhibition: this compound exerts significant anti-inflammatory effects by suppressing pro-inflammatory cytokine production (TNF-α, IL-1β) and inhibiting the NF-κB signaling pathway, which plays a central role in neuroinflammation [10] [3]. This mechanism is particularly relevant for morphine withdrawal symptom alleviation, where inflammatory cytokines contribute to dependence mechanisms.
Neurotransmitter System Modulation: Crocetin demonstrates NMDA receptor affinity and channel opening activity, positioning it as a modulator of glutamatergic neurotransmission [6]. Additionally, this compound enhances cholinergic function by increasing acetylcholine levels and reducing acetylcholinesterase activity, particularly beneficial in Alzheimer's disease models where cholinergic deficit is prominent [1].
Gut-Brain Axis Signaling: Emerging evidence suggests that this compound's metabolic transformation to crocetin in the intestine initiates signaling through the gut-brain axis, indirectly modulating central nervous system function without requiring significant compound penetration across the BBB [8]. This mechanism may explain the paradoxical superior efficacy of oral administration compared to intravenous delivery.
The comprehensive analysis of this compound's blood-brain barrier permeability reveals a complex pharmacological profile characterized by limited direct brain penetration of the parent compound but significant indirect neuroprotective effects mediated through its active metabolite crocetin and potential gut-brain axis signaling. The development of advanced formulation strategies such as cyclodextrin inclusion complexes and chitosan-based nanoparticles shows promising potential for enhancing this compound/crocetin delivery to the brain, thereby potentially improving therapeutic efficacy in various neurological disorders.
Future research directions should focus on several key areas:
Advanced Delivery Systems: Further optimization of nanoparticle-based delivery systems, including ligand-functionalized nanoparticles targeting specific BBB transporters, could enhance brain-specific delivery while minimizing systemic exposure and potential side effects.
Metabolic Engineering: Exploration of structural analogs with improved BBB permeability while maintaining therapeutic efficacy may yield superior candidates for CNS applications. Structure-activity relationship studies focusing on the balance between glycosylation (for solubility) and deglycosylation (for membrane permeability) could inform rational design.
Clinical Translation: Well-designed clinical trials are needed to establish the pharmacokinetic-pharmacodynamic relationships of this compound and crocetin in human populations, particularly establishing dose-response relationships and optimal dosing regimens for neurological indications.
Gut-Brain Axis Mechanisms: Further elucidation of the precise mechanisms through which This compound modulates gut-brain communication could reveal novel therapeutic approaches for neurological disorders that leverage peripheral signaling pathways.
This compound biosynthesis proceeds from carotenoid precursors through a series of cleavage and glycosylation reactions. The pathway diagram below illustrates the key enzymatic steps.
The critical control point is the cleavage of zeaxanthin by CCD2. Research focuses on introducing and optimizing CCD2 enzymes from saffron (CsCCD2L) and Crocosmia (CroCCD2) in heterologous systems like tomato to boost production. [1] [2] [3]
Antisolvent precipitation is an efficient method for this compound enrichment and purification. The optimized workflow is shown below.
Key Takeaway: This method under optimized conditions increased total this compound content by 81% and this compound-I's share to 55% of total crocins, providing a scalable and cost-effective alternative to complex chromatography. [4]
| Technique | Principle | Application in this compound Research | Key Advantage |
|---|---|---|---|
| Hyperspectral Imaging (HSI) | Combines spectroscopy and imaging to capture spatial and spectral data. [5] | Non-destructive prediction of this compound-I in intact gardenia fruits. [5] | Rapid, non-destructive quality control; allows in-line sorting. |
| Antisolvent Precipitation | Reduces solute solubility in a solvent by adding a miscible antisolvent, causing target compound precipitation. [4] | Selective enrichment of total crocins and this compound-I from crude saffron extracts. [4] | High selectivity for this compound enrichment, cost-effective, and easily scalable. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and compound release. [6] | Optimization of phenolic (antioxidant) extraction from saffron stigmas and corms. [6] | Higher efficiency and shorter extraction time compared to conventional methods. |
| Response Surface Methodology (RSM) | Statistical and mathematical technique for modeling and optimizing complex processes. [4] [6] | Used to optimize antisolvent precipitation [4] and UAE parameters. [6] | Systematically identifies optimal conditions and interaction effects between variables. |
This technical guide provides a comprehensive analysis of crocin and crocetin, two principal bioactive carotenoids derived from Crocus sativus L. (saffron). Through systematic evaluation of their chemical properties, pharmacological profiles, pharmacokinetic behavior, and molecular mechanisms, this document serves as a reference for researchers and drug development professionals. Crocetin, the aglycone form, demonstrates superior bioavailability and potent bioactivity despite this compound's higher water solubility. Both compounds exhibit multifaceted therapeutic potential across neurological, oncological, and cardiovascular domains, with favorable safety profiles evidenced in clinical trials. The following sections provide detailed comparative data, experimental methodologies, and mechanistic insights to support research and development applications.
This compound and crocetin, while structurally related, possess distinct chemical characteristics that fundamentally influence their biological behavior and research applications. The following table summarizes their core chemical properties:
Table 1: Fundamental Chemical Properties of this compound and Crocetin
| Property | This compound | Crocetin |
|---|---|---|
| Chemical Definition | Digentiobiosyl ester of crocetin | Polyunsaturated dicarboxylic acid |
| Core Structure | Crocetin with sugar moieties | Aglycone backbone (crocetin) |
| Solubility Profile | Hydrophilic | Lipophilic |
| Molecular Weight | Higher (due to glycosylation) | Lower (aglycone form) |
| Primary Sources | Saffron stigmas, Gardenia fruits | Saffron stigmas, Gardenia fruits |
| Stability | Less stable; degrades with heat/light | More stable |
This compound is chemically defined as the digentiobiosyl ester of crocetin, featuring a crocetin backbone with gentiobiose sugar moieties attached, resulting in significant hydrophilicity [1]. This glycosylation makes this compound one of the rare water-soluble carotenoids, a property with significant implications for its formulation and administration. In contrast, crocetin represents the aglycone core structure - a polyunsaturated dicarboxylic acid with pronounced lipophilic character [2] [3]. This fundamental difference in solubility dictates their respective behavior in biological systems and pharmaceutical formulations, with this compound being more suitable for aqueous delivery systems while crocetin demonstrates better compatibility with lipid-based formulations.
The structural relationship between these compounds is fundamental to understanding their metabolism and bioactivity. This compound serves as the glycosylated precursor that undergoes enzymatic hydrolysis in the gastrointestinal tract, primarily through the action of gut microbiota, to yield bioactive crocetin [4]. This metabolic transformation has profound implications for their respective pharmacokinetic profiles and ultimate biological effects, which are explored in subsequent sections.
Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and crocetin is crucial for evaluating their therapeutic potential and designing effective dosage regimens. The following table presents a comparative analysis of their pharmacokinetic parameters:
Table 2: Comparative Pharmacokinetic Profiles of this compound and Crocetin
| Parameter | This compound | Crocetin | Research Context |
|---|---|---|---|
| Oral Bioavailability | Very low (∼0.2%) | Significantly higher | Animal models |
| Cmax (Oral Administration) | 43.5 ± 8.6 μg/L | 4662.5 ± 586.1 μg/L | 300 mg/kg in mice [4] |
| Tmax | 1 hour | 6 hours | 300 mg/kg in mice [4] |
| AUC | 151 ± 20.8 μg·h/L | 33,451.9 ± 3323.6 μg·h/L | 300 mg/kg in mice [4] |
| Primary Metabolic Site | Intestinal flora → crocetin | Further conjugation | In vitro & in vivo studies [4] |
| Blood-Brain Barrier Penetration | Limited | Moderate | Indirect evidence from neuroactivity |
Following oral administration, this compound demonstrates exceptionally low systemic exposure despite its impressive pharmacological effects. Research shows that after a 300 mg/kg oral dose in mice, this compound reached a maximum plasma concentration (Cmax) of only 43.5 ± 8.6 μg/L, with a relatively rapid time to maximum concentration (Tmax) of 1 hour [4]. The area under the curve (AUC) was similarly limited at 151 ± 20.8 μg·h/L, confirming its low absolute bioavailability. This phenomenon occurs because orally administered this compound undergoes extensive pre-systemic metabolism primarily by intestinal flora that hydrolyze the glycosidic bonds to liberate crocetin [4]. Hepatic and intestinal microsomes contribute minimally to this conversion process.
In striking contrast, crocetin demonstrates substantially superior pharmacokinetic parameters. After the same 300 mg/kg dose of this compound, the resulting crocetin metabolite achieved a Cmax of 4662.5 ± 586.1 μg/L - approximately 100-fold higher than the parent compound [4]. Crocetin also displayed a longer Tmax (6 hours) and a dramatically higher AUC (33,451.9 ± 3323.6 μg·h/L), indicating both prolonged exposure and significantly greater systemic availability. When crocetin is administered directly, it demonstrates efficient intestinal absorption and tissue distribution due to its lipophilic nature, readily crossing biological membranes including potentially the blood-brain barrier, as suggested by its neuroprotective effects in various models [2].
The critical role of gut microbiota in this compound bioactivation has been definitively established through experiments with pseudo germ-free models, where antibiotic cocktail pretreatment dramatically reduced crocetin exposure by inhibiting the bacterial transformation of this compound [4]. This metabolic relationship explains the apparent paradox between this compound's low bioavailability and its robust in vivo efficacy - the pharmacological activity observed after oral this compound administration is largely mediated through its active metabolite, crocetin.
Both this compound and crocetin exhibit diverse pharmacological activities, though with differing potencies and through shared and distinct molecular pathways. The following table compares their documented biological effects:
Table 3: Comparative Pharmacological Profiles of this compound and Crocetin
| Pharmacological Activity | This compound | Crocetin | Mechanistic Insights |
|---|---|---|---|
| Antidepressant Effects | Strong (clinical evidence) | Strong (rapid onset) | Serotonergic modulation; BDNF enhancement [4] [5] |
| Anticancer Activity | Moderate to strong | Moderate to strong | Apoptosis induction; tubulin interaction [6] [7] |
| Neuroprotective Effects | Strong | Strong | Anti-inflammatory; antioxidant [1] [5] |
| Anti-angiogenic Effects | Weak (100-400 μM) | Potent (10-40 μM) | VEGFR2 pathway inhibition [8] |
| Antioxidant Capacity | Potent | Potent | Free radical scavenging [2] [9] |
| Cardioprotective Effects | Documented | Documented | Anti-inflammatory; anti-apoptotic [2] |
This compound demonstrates significant antidepressant activity in multiple randomized controlled trials, showing efficacy comparable to conventional antidepressants like citalopram [5]. Both this compound and crocetin exhibit rapid antidepressant effects in animal models, with single high doses (300 mg/kg this compound) significantly reducing immobility time in forced swim tests and increasing social interaction in chronic social defeat stress models [4]. The mechanisms underlying these neurological effects involve anti-inflammatory actions through inhibition of NF-κB and NLRP3 signaling pathways, antioxidant activity through free radical scavenging, and modulation of monoaminergic systems [5]. Additional evidence suggests these compounds may enhance neurotrophic factors such as BDNF, promoting neuronal survival and plasticity.
Both compounds demonstrate anticancer properties through multiple mechanisms. This compound has shown promising antiproliferative effects against various cancer cell lines, including significant activity against human breast adenocarcinoma (MCF-7) while sparing normal cell lines (L-6) [7]. Molecular docking studies indicate that crocetin beta-d-glucosyl ester (a this compound derivative) exhibits strong binding affinity for estrogen receptor alpha and histone deacetylase 2, potentially inhibiting these crucial receptors in breast cancer signaling cascades [7]. Additionally, both compounds interact with tubulin and microtubules, disrupting cellular division and potentially inhibiting cancer cell migration [8]. In cervical cancer models, this compound demonstrated synergistic effects when combined with immunotherapy, producing significant levels of Th1 response and CTL activity with protective and therapeutic effects against tumor cells [6].
A particularly notable difference between this compound and crocetin lies in their anti-angiogenic potency. Crocetin demonstrates significantly greater efficacy in inhibiting angiogenesis, with effective concentrations (10-40 μM) approximately 10-fold lower than those required for this compound (100-400 μM) [8]. This enhanced activity is attributed to crocetin's superior ability to bind with VEGFR2 and inhibit downstream signaling pathways, including SRC/FAK and MEK/ERK cascades, ultimately disrupting endothelial cytoskeleton organization and cell migration [8]. These anti-angiogenic properties suggest potential applications in conditions with pathological blood vessel proliferation, such as age-related macular degeneration and cancer.
This section details standardized methodologies for evaluating key biological activities of this compound and crocetin, providing researchers with reproducible experimental frameworks.
The human umbilical vein endothelial cell (HUVEC) model provides a robust platform for evaluating anti-angiogenic properties of test compounds [8]. The recommended protocol involves:
The transgenic Tg(fli1:EGFP) zebrafish model enables rapid evaluation of anti-angiogenic effects in a complete vertebrate organism [8]:
A randomized, double-blind, placebo-controlled study design provides the gold standard for assessing human safety [9]:
The differential effects of this compound and crocetin on angiogenesis occur through modulation of specific signaling cascades. The following diagram illustrates their primary molecular targets and downstream effects:
VEGF Signaling Inhibition by this compound and Crocetin: Crocetin directly binds VEGFR2 with high affinity, potently inhibiting downstream SRC/FAK and MEK/ERK pathways, disrupting endothelial cell migration and cytoskeleton organization. This compound shows weaker binding and inhibition.
The molecular mechanism underlying the differential anti-angiogenic effects of this compound and crocetin involves direct interaction with VEGFR2 and subsequent inhibition of downstream signaling pathways [8]. Crocetin demonstrates significantly higher binding affinity for VEGFR2 compared to this compound, as confirmed through in silico molecular docking studies. This binding inhibits VEGF-induced autophosphorylation of VEGFR2 at tyrosine 1175, a critical step in receptor activation.
Downstream of VEGFR2, crocetin potently inhibits two key signaling cascades: the SRC/FAK pathway involved in cytoskeletal reorganization and cell adhesion, and the MEK/ERK pathway regulating cell proliferation and migration [8]. The ultimate effects include disruption of endothelial cell migration and cytoskeleton organization, leading to inhibition of tube formation and angiogenic sprouting. The higher potency of crocetin in this process correlates with its more efficient cellular uptake and direct receptor interaction compared to the more polar, glycosylated this compound molecule.
Both this compound and crocetin demonstrate favorable safety profiles based on preclinical and clinical evaluations. In a randomized, double-blind, placebo-controlled clinical trial with healthy adult volunteers, 20 mg/day this compound for one month showed no significant adverse effects on hematological, biochemical, hormonal, or urinary parameters [9]. No major adverse events were reported during the trial, with only minor transient symptoms (somnolence, urinary frequency) in a small number of participants that resolved without discontinuation of treatment.
Preclinical toxicological assessments support this safety profile. Acute and sub-acute toxicity studies in mice and rats demonstrated that this compound did not cause marked damage to major organs at pharmacological doses [9]. The LD₅₀ values for this compound were determined to be greater than 3 g/kg (IP and oral), classifying it as practically non-toxic according to Loomis and Hayes classification [9]. Similarly, crocetin has been reported to have no significant toxicity with high potential for clinical applications [2] [3]. These favorable safety profiles, combined with demonstrated efficacy across multiple therapeutic areas, position both compounds as promising candidates for further drug development.
This compound and crocetin represent promising bioactive natural products with multifaceted therapeutic applications. While structurally related, they exhibit distinct pharmacokinetic profiles and differing potencies across various pharmacological domains. Crocetin demonstrates superior bioavailability and potency in several applications, particularly anti-angiogenesis, while this compound's water solubility offers formulation advantages. The metabolic interconversion between these compounds, primarily mediated by gut microbiota, represents a crucial consideration for research and development.
This compound represents a group of water-soluble carotenoids that serve as the principal pigments responsible for the characteristic red-yellow color of saffron (Crocus sativus L.) and gardenia fruits (Gardenia jasminoides). These bioactive compounds have garnered significant scientific and industrial interest due to their demonstrated pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. The chemical structure of crocins consists of a polyene dicarboxylic acid (crocetin) esterified with varying numbers and types of sugar moieties (primarily glucose and gentiobiose), resulting in multiple isomers and derivatives with differing physicochemical properties and bioactivities.
The industrial significance of crocins spans multiple sectors, including pharmaceutical formulations, nutraceuticals, and food technology, where they function as natural colorants and bioactive ingredients. However, the extraction and purification of these compounds present substantial challenges due to their structural similarity, sensitivity to environmental factors (heat, light, pH), and complex matrix within plant materials. These application notes provide detailed protocols and methodological frameworks for optimizing this compound extraction and purification, addressing key considerations for researchers and development professionals working with these valuable compounds.
The extraction of crocins from plant materials has evolved from conventional methods to innovative approaches designed to enhance yield, purity, and efficiency while reducing environmental impact. Conventional techniques such as maceration and Soxhlet extraction have been largely superseded by modern methods that offer improved selectivity, reduced processing times, and decreased solvent consumption. The selection of an appropriate extraction method depends on multiple factors, including the target this compound profile, desired purity, scale of operation, and available infrastructure.
Microwave-assisted extraction (MAE) leverages electromagnetic radiation to generate internal heating within plant cells, facilitating the release of intracellular compounds through cell wall rupture. This method typically achieves higher extraction efficiencies compared to conventional approaches, with the added benefit of reduced processing times. Ultrasound-assisted extraction (UAE) employs cavitation phenomena to disrupt plant tissues and enhance mass transfer, while antisolvent precipitation utilizes solubility differences for selective this compound enrichment. For highest purity requirements, chromatographic techniques including multicolumn countercurrent solvent gradient purification (MCSGP) offer exceptional resolution of individual this compound species from complex extracts.
Table 1: Performance comparison of different this compound extraction methods
| Extraction Method | Optimal Conditions | Yield/Purity | Advantages | Limitations |
|---|---|---|---|---|
| Microwave-Assisted Extraction (MAE) | 400 W, 9.23 min, 7.41 mg/40 mL solid-to-solvent ratio [1] | High this compound content with preserved antioxidant activity | Rapid extraction, high efficiency, reduced solvent consumption | Potential thermal degradation, equipment cost |
| Antisolvent Precipitation | 59.94 mg/mL saffron, 3.09 antisolvent-to-solvent ratio, 28.3°C [2] | 81% total this compound increase, 55% this compound-I | Selective enrichment, cost-effective, suitable for thermolabile compounds | Requires optimization of antisolvent type and ratio |
| Ultrasound-Assisted Extraction (UAE) | 55°C, 4.40 min, 94% amplitude, 1000 L/S ratio [3] | High extraction yield predicted by quadratic models | Rapid, efficient cell disruption, moderate equipment cost | Potential radical formation, scale-up challenges |
| Solid-Phase Extraction (SPE) | C18 cartridges, 15% ACN/water (picrothis compound), 50% ACN/water (crocins) [4] | Effective separation from picrothis compound | Selective separation, economy in reagents | Requires method optimization for different matrices |
| Multicolumn Countercurrent Chromatography (MCSGP) | Ethanol-water gradients, twin-column system [5] | 99.7% purity this compound-I, +334% recovery | Maximum purity and yield, continuous operation, green solvents | High equipment complexity, method development intensity |
Table 2: Optimization parameters for this compound extraction techniques
| Method | Key Optimization Parameters | Experimental Design | Critical Responses |
|---|---|---|---|
| MAE | Time, power, solid-to-solvent ratio, temperature | Box-Behnken Design (BBD) [1] | This compound content, antioxidant activity, coloring power |
| Antisolvent Precipitation | Saffron concentration, antisolvent ratio, addition rate, temperature | Response Surface Methodology (RSM) [2] | Total this compound content, this compound-I percentage, impurity reduction |
| UAE | Time, temperature, amplitude, liquid-to-solid ratio | Central Composite Design [3] | This compound yield, degradation kinetics, volatile preservation |
| SPE | Extract volume, elution solvent strength, elution volume | Rotatable Central Composite Design (RCCD) [4] | UV-Vis absorbance at 257 nm and 440 nm |
| MCSGP | Switching times, gradient profile, solvent composition, feed concentration | Batch process scaling [5] | Purity, recovery, productivity, solvent consumption |
Microwave-assisted extraction operates on the principle of dielectric heating, where microwave energy directly interacts with polar molecules within plant tissues, generating rapid and volumetric heating. This mechanism facilitates the rupture of cell walls and enhances the mass transfer of intracellular compounds into the surrounding solvent. For this compound extraction, MAE has demonstrated superior efficiency compared to conventional methods, with the added advantage of reduced processing time and solvent consumption. The selective heating of water molecules within saffron stigmas promotes efficient release of water-soluble crocins while minimizing thermal degradation through precise control of exposure conditions.
The optimization of MAE parameters follows a systematic approach using Response Surface Methodology (RSM) to model interactive effects between critical factors. Through this methodology, researchers can identify optimal parameter combinations that maximize this compound yield while preserving the structural integrity and bioactivity of these sensitive compounds. The following protocol details the application of MAE for this compound extraction from saffron stigmas, incorporating optimized parameters validated through experimental design.
Materials and Equipment:
Extraction Procedure:
Quality Control Considerations:
The experimental workflow for microwave-assisted extraction is presented below:
Antisolvent precipitation represents a highly effective approach for this compound enrichment from crude extracts through the manipulation of solubility properties. This technique operates on the principle that adding a miscible nonsolvent (antisolvent) to a solution reduces the solubility of target compounds, inducing their selective precipitation. For this compound enrichment, this method capitalizes on the differential solubility of various saffron components in solvent-antisolvent mixtures, allowing selective concentration of crocins while reducing impurities such as picrothis compound. The method offers distinct advantages for thermolabile compounds like crocins by operating at ambient temperatures and avoiding potentially degradative thermal exposure.
The efficiency of antisolvent precipitation depends critically on several process parameters, including the solvent-to-antisolvent ratio, addition rate, temperature, and the chemical nature of the antisolvent. Through systematic optimization using Response Surface Methodology, researchers have identified specific conditions that maximize this compound recovery while achieving significant enrichment of individual this compound species, particularly the highly valued this compound-I. The selectivity of the process can be further modulated by selecting appropriate antisolvent systems, with ethyl acetate demonstrating efficacy for total this compound enrichment and ethyl acetoacetate providing enhanced selectivity for this compound-I.
Materials and Equipment:
Precipitation Procedure:
Optimization Considerations:
The relationship between antisolvent parameters and this compound enrichment efficiency is illustrated below:
Multicolumn Countercurrent Solvent Gradient Purification represents a cutting-edge approach for achieving high-purity this compound-I from complex saffron extracts. This continuous chromatographic technique addresses the fundamental yield-purity tradeoff inherent in conventional batch chromatography by implementing an internal recycling mechanism for partially separated fractions. The MCSGP system typically comprises two or more identical chromatography columns interconnected through a switching valve arrangement, allowing continuous processing and significantly improved utilization of stationary phase capacity compared to single-column systems.
The operational principle of MCSGP involves the continuous recycling of overlapping impurity regions containing target compound, enabling their reprocessing and ultimate separation. This approach is particularly valuable for this compound purification due to the structural similarity among different this compound derivatives, which presents significant challenges for conventional chromatography. Through this method, researchers have demonstrated the ability to produce this compound-I with purity exceeding 99.7% while achieving remarkable improvements in recovery (+334%), productivity (+307%), and solvent reduction (-92%) compared to batch chromatography [5].
Materials and Equipment:
Purification Procedure:
Critical Parameters:
Comprehensive quality assessment of this compound extracts requires multiple analytical techniques to evaluate chemical composition, purity, and bioactive properties. High-performance liquid chromatography coupled with diode array detection (HPLC-DAD) represents the primary method for this compound quantification and profiling. The recommended chromatographic conditions employ a C18 reverse-phase column with acetonitrile-water gradient elution and detection at 440 nm. This approach enables resolution of major this compound species, including this compound-I (trans-crocetin di-gentiobiosyl ester), which typically elutes as the predominant peak.
Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QToF-MS) provides enhanced resolution and definitive structural identification through accurate mass measurement. This technique is particularly valuable for characterizing minor this compound derivatives and confirming molecular structures. For rapid quality assessment, UV-Vis spectrophotometry offers a practical approach for quantifying total crocins (440 nm), picrothis compound (257 nm), and safranal (330 nm) according to ISO 3632-1:2011 standards [4].
This compound extracts demonstrate particular sensitivity to environmental factors, necessitating careful handling and storage to maintain integrity and bioactivity. These compounds are susceptible to degradation under conditions of low pH, elevated temperature, and light exposure. Stability studies indicate that this compound degradation follows first-order kinetics, with rate constants significantly influenced by pH and temperature. The highest stability is observed in neutral to slightly acidic conditions (pH 5-7), with accelerated degradation occurring at lower pH values [3].
Recommended storage conditions for this compound extracts include:
Table 3: Analytical methods for this compound characterization
| Analytical Technique | Application | Conditions | Reference Standards |
|---|---|---|---|
| HPLC-DAD | Quantification of major crocins | C18 column, ACN-water gradient, 440 nm detection | This compound-I, total crocins [1] |
| UPLC-QToF-MS | Structural identification of this compound derivatives | C18 column, ESI negative mode, 50-1500 m/z range | Not required (structural elucidation) [4] |
| UV-Vis Spectrophotometry | Quality control per ISO standards | 257 nm (picrothis compound), 330 nm (safranal), 440 nm (crocins) | ISO 3632-1:2011 [4] |
| DPPH Assay | Antioxidant activity evaluation | 517 nm measurement, ascorbic acid calibration | Ascorbic acid equivalents [6] |
| Cytotoxicity Assay | Safety assessment | MTT assay, NIH 3T3 cell line, 5 mg/mL concentration | Cell viability >95% [6] |
The optimization of this compound extraction and purification represents a critical endeavor for maximizing the value of saffron and related materials in pharmaceutical, nutraceutical, and food applications. The methods detailed in these application notes provide a comprehensive framework for obtaining this compound products with defined composition and purity, addressing the key challenges of compound sensitivity, structural complexity, and purification efficiency. The integration of statistical experimental design with modern extraction technologies enables researchers to develop efficient, reproducible processes tailored to specific this compound profiles and purity requirements.
Future developments in this compound production are likely to focus on continuous processing approaches, green solvent alternatives, and biotechnological production systems. The successful expression of this compound biosynthetic pathways in heterologous hosts such as tomatoes and microorganisms offers promising alternatives to traditional extraction from saffron, potentially overcoming limitations of seasonal availability and high raw material costs [7]. These advances, coupled with the purification methodologies outlined herein, will continue to expand the accessibility and applications of these valuable bioactive compounds in both research and commercial contexts.
This compound, a water-soluble carotenoid primarily found in Crocus sativus L. (saffron) and Gardenia jasminoides Ellis fruits, has gained significant attention in pharmaceutical research due to its potent therapeutic properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities [1]. As the principal coloring component of saffron, this compound exists as a series of glycosyl esters of crocetin, with this compound-I (di-gentiobiosyl crocetin) being the most prevalent and biologically active form [2] [1]. Unlike many other carotenoids, this compound's unique water solubility and documented safety profile at therapeutic doses (20 mg/day in human trials) make it particularly suitable for pharmaceutical applications [1]. However, the structural complexity and thermal sensitivity of this compound molecules present significant challenges for their extraction and purification, necessitating the development of optimized extraction methodologies that maximize yield while preserving bioactive integrity [2] [3].
Ultrasound-assisted extraction (UAE) has emerged as a highly efficient alternative to conventional extraction techniques for thermolabile compounds like this compound. The fundamental mechanism of UAE centers on acoustic cavitation, where the formation, growth, and implosive collapse of microbubbles in the solvent generate extreme local temperatures (>5000 K) and pressures (>1000 atm) along with high-shear mechanical waves [4] [5]. This phenomenon significantly enhances mass transfer by disrupting plant cell walls, facilitating solvent penetration into cellular matrices, and accelerating the diffusion of intracellular target compounds into the bulk solvent [5]. Compared to traditional extraction methods, UAE offers substantial advantages including reduced extraction time, lower solvent consumption, improved extraction yields, and minimal thermal degradation of labile bioactive compounds, making it particularly suitable for this compound extraction on both laboratory and potential industrial scales [6] [1] [7].
The efficient extraction of this compound via ultrasound-assisted extraction requires systematic optimization of multiple interacting parameters to maximize yield while maintaining the compound's structural integrity. Research demonstrates that response surface methodology (RSM) coupled with Box-Behnken designs (BBD) has been successfully employed to identify optimal parameter combinations for this compound extraction from both saffron and gardenia fruits [6] [4] [3]. These statistical approaches allow researchers to efficiently evaluate the individual and interactive effects of critical extraction variables while minimizing the number of required experimental runs. For saffron matrices, key parameters requiring optimization include extraction temperature, solvent composition, extraction time, ultrasonic duty cycle, and amplitude, while for gardenia fruits, additional consideration must be given to the solid-to-liquid ratio due to differences in matrix composition [3]. The complex relationship between these parameters necessitates a balanced approach, as excessive ultrasound exposure or temperature can potentially degrade this compound molecules, whereas insufficient energy input may result in incomplete extraction [7].
Table 1: Optimized UAE Parameters for this compound Extraction from Saffron
| Extraction Parameter | Optimal Range for Saffron Stigmas | Optimal Range for Saffron Corms | Impact on this compound Yield |
|---|---|---|---|
| Temperature | 50-55°C | 50°C | Higher temperatures increase solubility but risk degradation above 60°C |
| Time | 6.85-15 minutes | 45 minutes | Longer times increase extraction but risk degradation after optimum |
| Ethanol Concentration | 53-58% (v/v) | 40-60% (v/v) | Medium polarity optimally dissolves crocins |
| Solid-to-Liquid Ratio | 40 mg/30 mL | 40 mg/30 mL | Lower ratios improve mass transfer but reduce overall yield |
| Duty Cycle | 0.82-0.93 | 0.8-1.0 | Higher duty cycles increase cavitation effects |
| Ultrasonic Amplitude | 91-100% | 80-100% | Higher amplitudes enhance cell disruption |
Table 2: Optimized UAE Parameters for this compound Extraction from Gardenia Fruits
| Extraction Parameter | Optimal Range | Impact on this compound Yield |
|---|---|---|
| Temperature | 55°C | Maximum yield without significant degradation |
| Time | 57 minutes | Balance between extraction efficiency and operational practicality |
| Ethanol Concentration | 56% (v/v) | Optimal polarity for this compound solubility |
| Fruit-to-Solvent Ratio | 24% (w/v) | Higher ratios increase yield but reduce mixing efficiency |
| Particle Size | 60 mesh | Smaller particles increase surface area for improved extraction |
The interdependent nature of extraction parameters requires careful consideration of their combined effects rather than individual optimization in isolation. For instance, research indicates that middle-range ethanol concentrations (53-58%) combined with relatively short process durations (6.85-7.32 minutes) and high duty cycles (0.82-0.93) have the most profound impact on this compound yields from saffron stigmas [4]. This specific combination appears to optimally balance the solubility characteristics of this compound molecules with the cavitation efficiency of the ultrasonic system. Similarly, for gardenia fruits, a slightly longer extraction time (57 minutes) at moderate temperature (55°C) with intermediate ethanol concentration (56%) has been shown to maximize this compound extraction while minimizing degradation [3]. The selection of extraction solvent is particularly critical, with studies demonstrating that hydroethanolic mixtures consistently outperform pure water or pure ethanol for this compound extraction due to their ability to simultaneously penetrate hydrophilic and hydrophobic regions of the plant matrix [1] [3]. Additionally, the ultrasonic duty cycle (the fraction of time ultrasound is applied in pulsed mode) emerges as a crucial parameter, with values between 0.8-1.0 generally providing the best results by maintaining cavitation activity while preventing excessive temperature buildup [4] [5].
The following optimized protocol for this compound extraction from saffron stigmas has been validated through rigorous experimental design and represents current best practices for pharmaceutical-grade extraction [6] [4]:
Step 1: Sample Preparation - Begin with thoroughly dried saffron stigmas. Using an agate mortar and pestle, gently grind the stigmas to a fine powder to maximize surface area for extraction. For consistent results, sieving through a 60-mesh screen (250 μm) is recommended to ensure uniform particle size distribution. Proper sample preparation is critical for achieving reproducible extraction yields, as particle size significantly impacts mass transfer kinetics [2].
Step 2: Equipment Setup - Utilize an ultrasonic bath or probe system with controllable temperature, duty cycle, and amplitude settings. For probe systems, select a horn-type transducer with a titanium tip (diameter 13-19 mm) capable of operating at a frequency of 20 kHz. Ensure the system includes a temperature control mechanism (such as a circulating water bath or cooling jacket) to maintain stable extraction conditions. The extraction vessel should be configured to minimize solvent evaporation during processing [4] [7].
Step 3: Solvent Preparation - Prepare a 58% (v/v) ethanol-water solution as the extraction solvent. This specific composition has been demonstrated to optimally balance this compound solubility with extraction selectivity. For each extraction cycle, use a solid-to-liquid ratio of 40 mg powdered stigma per 30 mL solvent. The solvent should be degassed prior to use by brief sonication or nitrogen purging to enhance cavitation efficiency [4].
Step 4: Extraction Procedure - Combine the powdered saffron with the prepared solvent in the extraction vessel. Set the ultrasonic system to maintain a temperature of 50°C with an extraction time of 6.85 minutes under continuous mode or a duty cycle of 0.82 for pulsed operation. Set the amplitude to 91% of the maximum capacity. During extraction, gently agitate the mixture using a magnetic stirrer set at 200 rpm to ensure uniform distribution of ultrasonic energy and prevent particle sedimentation [4].
Step 5: Post-Extraction Processing - Following sonication, immediately cool the extract to room temperature to prevent thermal degradation of crocins. Separate the liquid extract from the solid residue by centrifugation at 4200 × g for 10 minutes. Collect the supernatant and concentrate under reduced pressure at 40°C using a rotary evaporator. The concentrated extract can be freeze-dried to obtain a stable powder form for subsequent purification steps or analytical characterization [2].
For gardenia fruits, the following protocol has been specifically optimized to maximize this compound yield while addressing the distinct matrix composition of this source material [3]:
Step 1: Sample Preparation - Select fully matured gardenia fruits and separate the pulp from the skin and seeds. Dry the pulp at 50°C until the moisture content reaches 9-10%. Grind the dried material to a fine powder using a mechanical grinder and sieve through a 60-mesh screen to ensure particle size uniformity. Homogenize the powdered sample to ensure consistent composition across extractions [3].
Step 2: Extraction Setup - Configure an ultrasonic bath system equipped with precise temperature control (±1°C) and adjustable frequency settings. The system should operate at a fixed frequency of 40 kHz with a power density of approximately 600 W for a standard 1 L extraction vessel. Incorporate a mechanical stirrer to ensure continuous mixing during the extraction process [3].
Step 3: Solvent Preparation - Prepare an extraction solvent consisting of 56% (v/v) ethanol in water. This concentration has been specifically optimized for gardenia fruits through response surface methodology. Use a fruit-to-solvent ratio of 24% (w/v) - meaning 24 g of powdered gardenia fruit per 100 mL of solvent. This ratio has been demonstrated to maximize this compound yield while maintaining efficient mixing and mass transfer [3].
Step 4: Extraction Execution - Combine the gardenia powder with the extraction solvent in the predetermined ratio. Set the ultrasonic system to maintain a temperature of 55°C for a duration of 57 minutes. Ensure continuous mixing throughout the extraction process at approximately 150 rpm. Monitor the temperature continuously throughout the extraction to prevent deviation from the optimal range, as gardenia crocins demonstrate increased thermal sensitivity compared to saffron-derived crocins [3].
Step 5: Extract Recovery - Following the extraction period, separate the liquid extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper. Wash the solid residue with a small volume (approximately 10% of initial solvent volume) of fresh extraction solvent to recover any residual this compound. Combine the filtrates and concentrate using rotary evaporation at 45°C under reduced pressure. The concentrate can be subsequently dried using appropriate methods depending on the intended application [3].
Following ultrasound-assisted extraction, crude this compound extracts typically require substantial purification to achieve the purity levels necessary for pharmaceutical applications. Two particularly effective purification approaches have emerged: antisolvent precipitation and macroporous resin adsorption, each offering distinct advantages for specific applications and purity requirements [2] [8].
Antisolvent Precipitation Protocol: This method leverages the differential solubility of this compound compounds in various solvent systems to achieve selective enrichment, particularly effective for recovering the thermally-sensitive this compound-I isomer [2]:
Step 1: Extract Preparation - Begin with a concentrated crude extract dissolved in a minimal volume of aqueous ethanol (20-30%) to achieve a final saffron concentration of approximately 60 mg/mL. Ensure complete dissolution by gentle agitation at room temperature [2].
Step 2: Antisolvent Selection - For total this compound enrichment, ethyl acetate has demonstrated superior performance, increasing total this compound content by up to 81%. For selective enrichment of this compound-I, ethyl acetoacetate is preferred, increasing the this compound-I proportion from 26% to 47% of total crocins [2].
Step 3: Precipitation Process - Slowly add the selected antisolvent to the extract solution at a controlled addition rate of 782 μL/min with continuous stirring, maintaining an antisolvent-to-solvent ratio of 3.09:1. Perform the addition at 28.3°C to optimize precipitation selectivity and yield [2].
Step 4: Isolation and Washing - Allow the mixture to stand for 30 minutes after complete antisolvent addition to facilitate precipitate maturation. Collect the precipitated crocins by centrifugation at 5000 × g for 15 minutes. Wash the precipitate with a small volume of cold ethyl acetate to remove residual impurities, then dry under vacuum at room temperature to obtain the purified this compound powder [2].
Macroporous Resin Purification Protocol: This approach utilizes adsorptive separation to efficiently isolate crocins from complex extract matrices, with HP-20 resin demonstrating particularly favorable performance [8]:
Step 1: Adsorption - Dilute the crude extract with water to adjust ethanol concentration to below 10% and load onto a column packed with HP-20 resin at a controlled flow rate of 2 bed volumes per hour. Under these conditions, the maximum adsorption capacity for crocins reaches 262.1 mg/g resin with an adsorption percentage of 91.3% [8].
Step 2: Washing - After sample loading, wash the column with 5 bed volumes of deionized water to remove water-soluble impurities such as sugars and proteins, followed by 4 bed volumes of 15% ethanol to elute picrothis compound and other moderately polar compounds [8].
Step 3: Target Elution - Elute the target crocins using 80% ethanol with a volume equivalent to 5 bed volumes. This specific ethanol concentration has been optimized to achieve complete desorption of crocins with recovery rates exceeding 99% [8].
Step 4: Concentration - Combine the this compound-rich fractions and concentrate using rotary evaporation at 40°C under reduced pressure. The resulting purified extract demonstrates enrichment factors of 4.7 and 5.8 for crocins and picrothis compound, respectively, making this approach particularly suitable for industrial-scale applications [8].
Rigorous quality control is essential to ensure the pharmaceutical integrity of this compound extracts, requiring the implementation of validated analytical methods to quantify target compounds, assess purity, and monitor stability. The following analytical approaches represent current best practices in this compound characterization [2] [1] [9]:
HPLC-DAD/HRMS Analysis: For precise quantification of individual this compound isomers, high-performance liquid chromatography coupled with diode array detection or high-resolution mass spectrometry provides the most reliable approach. The recommended method utilizes a C18 reversed-phase column (250 × 4.6 mm, 5 μm) maintained at 45°C with a binary mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B). Employ a gradient elution program as follows: 2% B to 98% B over 18 minutes, maintain at 100% B for 5 minutes, then return to initial conditions. Set the flow rate to 1.0 mL/min with detection wavelengths of 440 nm for crocins and 250 nm for picrothis compound. For enhanced identification capability, HPLC coupled with Q/Orbitrap high-resolution mass spectrometry operated in HESI mode provides superior accuracy for structural confirmation [2] [9].
Spectrophotometric Quantification: For rapid screening and quality assessment, UV-Vis spectrophotometry offers a practical alternative. Determine total this compound content by measuring absorbance at 440 nm using the molar extinction coefficient of this compound (ε = 89,000 L·mol⁻¹·cm⁻¹ at 440 nm) [3]. For comprehensive quality evaluation according to ISO 3632 standards for saffron, additionally measure absorbance at 257 nm for picrothis compound and 330 nm for safranal. This approach provides a rapid assessment of the three principal bioactive compounds in saffron extracts [1].
Antioxidant Activity Assessment: Given the significant antioxidant properties of crocins, evaluating this biological activity provides important functional characterization. Employ the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay by preparing a 0.1 mM DPPH solution in methanol and mixing with appropriate dilutions of the this compound extract. After 30 minutes of incubation in darkness, measure absorbance at 517 nm and calculate IC₅₀ values (concentration required to scavenge 50% of DPPH radicals). High-quality this compound extracts typically demonstrate IC₅₀ values of approximately 0.023 mg/mL for saffron stigmas and 1.02 mg/mL for corms [6].
Table 3: Analytical Characterization Parameters for this compound Extracts
| Analytical Method | Key Parameters | Acceptance Criteria |
|---|
| HPLC-DAD | Column: C18 (250 × 4.6 mm, 5 μm) Detection: 440 nm Flow rate: 1.0 mL/min Injection: 10 μL | Retention time consistency (±2%) Peak purity >95% | | Spectrophotometric | λ_this compound = 440 nm λ_picrothis compound = 257 nm λ_safranal = 330 nm | Absorbance ratios within ISO standards | | DPPH Assay | Incubation: 30 min dark Measurement: 517 nm Reference: Trolox standard | IC₅₀ < 0.05 mg/mL (stigmas) | | Total Phenolic Content | Folin-Ciocalteu method Incubation: 30 min Measurement: 765 nm Reference: Gallic acid | Yield: 118.55 mg GAE/g (stigmas) |
This compound extracts demonstrate notable sensitivity to environmental factors including light, temperature, and pH, necessitating careful handling and storage to maintain stability and bioactivity [1] [7]:
Light Sensitivity: Crocins undergo photoisomerization when exposed to light, particularly converting from trans- to cis-isomers which may exhibit altered biological activity. To prevent degradation, store this compound solutions and powders in amber glass vessels or light-opaque containers, and minimize unnecessary light exposure during processing and analysis [1].
Thermal Stability: this compound degradation becomes significant at temperatures above 70°C, with accelerated decomposition observed in aqueous solutions. For long-term stability, maintain extracts at 4°C for liquid formulations or as lyophilized powders at -20°C under vacuum-sealed conditions. These storage conditions typically preserve this compound integrity for ≥6 months without significant degradation [3].
pH Considerations: this compound stability is optimal in slightly acidic to neutral conditions (pH 5.0-7.0), with accelerated degradation observed under strongly acidic (pH < 3) or alkaline (pH > 8) conditions. When adjusting pH during purification, use mild buffers such as phosphate or citrate buffers within the optimal pH range to maximize stability [1].
Ultrasound-assisted extraction represents a highly efficient methodology for the recovery of this compound from natural sources, offering substantial advantages over conventional extraction techniques in terms of extraction efficiency, process duration, and compound preservation. The optimized parameters and detailed protocols presented in these application notes provide researchers with a robust framework for implementing UAE in both exploratory and scale-up settings. The integration of systematic optimization approaches such as response surface methodology with advanced purification techniques including antisolvent precipitation and macroporous resin adsorption enables the production of this compound extracts with purity levels suitable for pharmaceutical applications.
Future development efforts should focus on scaling considerations for industrial implementation, particularly regarding the energy efficiency of ultrasonic systems and solvent recycling protocols to enhance process sustainability. Additionally, further research is warranted to explore the synergistic effects of combined extraction technologies, such as ultrasound-enzyme assisted extraction, which may offer enhanced selectivity for specific this compound isomers. The comprehensive analytical framework outlined in this document provides researchers with the necessary tools to rigorously characterize this compound extracts, ensuring both quality control and the generation of reproducible, comparable scientific data across research initiatives.
Crocin, a highly water-soluble carotenoid primarily derived from Crocus sativus L. (saffron) and Gardenia jasminoides Ellis fruits, has garnered significant pharmaceutical interest due to its diverse therapeutic properties. This document provides comprehensive application notes and detailed protocols for the efficient extraction and purification of this compound using supercritical fluid extraction (SFE) technology, particularly supercritical fluid extraction of emulsions (SFEE). SFE offers distinct advantages over conventional extraction methods, including enhanced selectivity, superior purity, and minimal solvent residues, addressing critical challenges in this compound processing such as its thermal sensitivity and complex matrix isolation. These protocols are specifically designed for researchers, scientists, and drug development professionals seeking to implement robust, scalable methodologies for this compound extraction to support pharmaceutical applications, with detailed parameters optimized through systematic experimentation and response surface methodology (RSM) [1] [2].
This compound represents a series of polyene dicarboxylic acids comprising mono- and di-glucosyl esters of crocetin, forming a class of hydrophilic carotenoids with exceptional water solubility compared to other carotenoids. The this compound family encompasses at least six different glycosyl esters, with trans-crocetin di-(β-D-gentiobiosyl) ester (this compound-1) being the most prevalent and biologically significant variant. These compounds are characterized by their distinctive red color in solid form, which imparts a golden-yellow tint in aqueous solutions with maximum absorbance at 440 nm. The chemical structure features a 20-carbon dicarboxylic backbone esterified with various sugar moieties, primarily D-gentiobiose and/or D-glucose, which confer both hydrophilicity and the specific bioactivity profile that makes this compound pharmaceutically valuable [2] [3].
This compound demonstrates a remarkable spectrum of pharmacological activities with direct relevance to pharmaceutical development. Extensive research has confirmed its potent antioxidant, anti-inflammatory, antidepressant, and neuroprotective properties. The compound has shown efficacy in modulating multiple cell signaling pathways, including:
Recent clinical evidence further supports this compound's therapeutic potential. A 2025 randomized controlled trial demonstrated that 8-week supplementation with 30 mg/day this compound significantly reduced key inflammatory cytokines (IL-2, IL-10, VEGF, and INF-γ) in patients with metabolic syndrome, confirming its anti-inflammatory efficacy in human subjects. Another 2024 clinical trial reported improved glucose metabolism in type 2 diabetic patients through this compound's modulation of AMPK expression and GLUT4 translocation [4] [5] [6].
Supercritical fluid extraction utilizes substances at temperatures and pressures above their critical point, where they exhibit unique properties intermediate between gases and liquids. In this state, supercritical fluids combine high diffusivity and low viscosity characteristic of gases with the superior solvent power typically associated with liquids. Supercritical carbon dioxide (SC-CO₂) has emerged as the predominant solvent for pharmaceutical applications due to its moderate critical parameters (Tc = 304.2 K, Pc = 7.38 MPa), non-toxic nature, non-flammability, and generally recognized as safe (GRAS) status according to FDA regulations. The tunable solvent strength of SC-CO₂, achieved through precise manipulation of pressure and temperature, enables selective extraction of target compounds while minimizing co-extraction of undesirable components [1].
SFE technology offers several distinct advantages over conventional extraction methods for thermally sensitive, high-value compounds like this compound:
The SFEE technique represents an advanced approach that combines emulsion formulation with supercritical fluid extraction, particularly advantageous for producing micro-/nanoparticles with controlled characteristics for drug delivery applications. This method effectively addresses the challenge of this compound's poor bioavailability and chemical instability by enabling direct encapsulation during the extraction process [1].
Equipment and Materials:
Step-by-Step Procedure:
Emulsion Preparation:
SFEE Processing:
Product Recovery:
For direct this compound extraction from plant materials, the following optimized protocol is recommended:
Equipment and Materials:
Step-by-Step Procedure:
Raw Material Preparation:
Extraction Parameters:
Extract Collection:
Table 1: Optimized SFE Parameters for this compound Extraction from Different Sources
| Parameter | Saffron Stigmas | Gardenia Fruits | SFEE Process |
|---|---|---|---|
| Pressure (MPa) | 25-30 | 28-35 | 8-15 |
| Temperature (°C) | 45-50 | 50-55 | 35-45 |
| CO₂ Flow Rate (kg/h) | 2-3 | 3-4 | 1-5 |
| Co-solvent (%) | 10-15% ethanol | 15-20% ethanol | Not applicable |
| Extraction Time (min) | 120-180 | 90-150 | 60-120 |
| Particle Size (μm) | Not applicable | Not applicable | 0.1-5 |
| Expected Yield | 0.5-2% | 1-3% | 70-90% encapsulation efficiency |
Table 2: Troubleshooting Guide for SFE of this compound
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Extraction Yield | Incorrect particle size, insufficient co-solvent, suboptimal pressure/temperature | Optimize raw material grinding, increase ethanol co-solvent to 15-20%, adjust pressure to 30-35 MPa |
| This compound Degradation | Excessive temperature, oxygen exposure, light exposure | Reduce temperature to 45-50°C, implement inert gas blanket, use amberized equipment |
| Equipment Clogging | Too fine particle size, moisture content too high | Adjust grinding to 150-250 μm, pre-dry raw materials to 8-10% moisture |
| Poor Particle Morphology (SFEE) | Rapid depressurization, insufficient stabilizer | Control depressurization rate to 0.5-1 MPa/min, optimize emulsifier concentration |
| Solvent Residue Exceedances | Inadequate CO₂ washing, insufficient extraction time | Extend SC-CO₂ washing step, increase extraction time by 30-50% |
Following initial SFE, antisolvent precipitation can further enhance this compound purity, particularly for isolating specific isoforms like This compound-I. This method leverages the differential solubility of this compound compounds in various solvent systems [8].
Optimized Protocol:
This approach achieves 81% enrichment of total crocins, with This compound-I purity reaching 55% when using ethyl acetate as antisolvent. Ethyl acetoacetate demonstrates selective enrichment of this compound-I from 26% to 47% of total crocins while simultaneously reducing undesirable components such as picrothis compound [8].
For conversion of liquid this compound extracts into stable powder formulations, foam-mat drying offers advantages over conventional spray-drying or freeze-drying:
Procedure:
This method preserves This compound content (6.64 mg/g) in the final powder while achieving low water activity (0.33) suitable for pharmaceutical storage stability [7].
High-Performance Liquid Chromatography (HPLC) Protocol:
Spectrophotometric Quantification:
Table 3: Quality Control Parameters for Pharmaceutical-Grade this compound
| Parameter | Specification | Test Method |
|---|---|---|
| Identity | Retention time matches reference standard (±2%) | HPLC |
| Purity | ≥95% total crocins (≥98% for injectable) | HPLC |
| This compound-I Content | ≥40% of total crocins | HPLC |
| Residual Solvents | <50 ppm for Class 2 solvents | GC-MS |
| Heavy Metals | <10 ppm total | ICP-MS |
| Water Content | <5% for powder forms | Karl Fischer |
| Microbial Limits | <100 CFU/g total aerobic count | USP <61> |
| Antioxidant Activity | IC₅₀ < 75 μg/mL for DPPH assay | Spectrophotometric |
Recent clinical trials have substantiated this compound's therapeutic potential across multiple indications:
Metabolic Syndrome Management:
Type 2 Diabetes Adjunct Therapy:
This compound's integration into advanced drug delivery systems enhances its therapeutic application:
The following DOT language script generates a comprehensive workflow diagram for the SFEE process:
This DOT script illustrates this compound's multifaceted mechanisms of action in metabolic disorders:
Supercritical fluid extraction technologies, particularly SFEE methodology, represent advanced approaches for obtaining high-purity this compound with optimized pharmaceutical properties. The integration of response surface methodology for parameter optimization enables researchers to achieve superior extraction yields while maintaining the structural integrity of these thermally sensitive compounds. Current clinical evidence strongly supports this compound's potential as a therapeutic agent for metabolic disorders, neurodegenerative conditions, and inflammatory diseases, with optimal dosing established at 15-30 mg/day based on recent randomized controlled trials.
Future development efforts should focus on continuous processing methodologies, green solvent alternatives, and advanced drug delivery systems to further enhance this compound's therapeutic potential. The combination of SFE with inline analytical technologies (PAT) and artificial intelligence for process optimization represents promising directions for industrial-scale pharmaceutical production. As clinical evidence continues to accumulate, these optimized extraction protocols will facilitate the development of standardized this compound formulations with consistent pharmacological profiles suitable for regulatory approval and clinical implementation.
This compound, a water-soluble carotenoid primarily found in Crocus sativus (saffron) stigmas and Gardenia jasminoides fruits, has garnered significant scientific interest due to its vibrant color properties and diverse pharmacological activities. As the principal pigment responsible for saffron's characteristic golden-yellow hue, this compound exhibits remarkable bioactive properties including potent antioxidant, anti-inflammatory, neuroprotective, and potential anti-tumor effects [1]. The growing demand for natural alternatives to synthetic colorants and pharmaceuticals has intensified research into efficient extraction methodologies that can preserve the structural integrity and bioactivity of this valuable compound.
Microwave-assisted extraction (MAE) represents a revolutionary approach in natural product chemistry that addresses the limitations of conventional extraction techniques. This green technology leverages microwave energy to dramatically enhance extraction efficiency through rapid internal heating of plant matrices, resulting in accelerated cell disruption and improved compound release. Compared to traditional methods, MAE offers substantial advantages including reduced extraction time (minutes instead of hours), lower solvent consumption, decreased energy requirements, and enhanced extraction yields while minimizing thermal degradation of heat-sensitive compounds like this compound [2] [3] [4]. The operational efficiency and environmental benefits of MAE position it as an ideal technology for industrial-scale this compound production, particularly when integrated with optimization strategies such as Response Surface Methodology (RSM) to systematically identify critical process parameters.
Saffron (Crocus sativus): The stigmas of the saffron flower represent the most concentrated natural source of this compound, containing over 10% of dry weight as this valuable compound [1]. However, saffron cultivation presents significant challenges due to the plant's specific climatic requirements and labor-intensive harvesting process, as approximately 165,000-230,000 flowers are needed to produce just one kilogram of spice [4]. These agricultural constraints render saffron one of the world's most expensive spices and make this compound extraction directly from saffron stigmas prohibitively costly for large-scale industrial applications despite the high this compound content [1].
Gardenia (Gardenia jasminoides): This widely distributed shrub has emerged as the primary industrial source for this compound extraction due to its comparative abundance and significantly lower cost [1] [5]. While gardenia fruits contain a lower concentration of this compound (approximately 0.5%) compared to saffron stigmas, advances in extraction technology have enabled efficient recovery at industrial scales [1]. The widespread cultivation of gardenia across multiple regions in China and other parts of Asia provides a reliable supply chain for industrial production, making it the preferred raw material for commercial this compound extraction [5].
The choice between saffron and gardenia as a this compound source should be guided by project-specific requirements and economic considerations. For high-purity pharmaceutical applications where cost is secondary to quality, saffron remains the premium source. For large-scale industrial applications such as natural colorants or nutraceuticals where cost-effectiveness and sustainable sourcing are paramount, gardenia represents the practical choice. Recent research has also explored the valorization of saffron floral by-products (tepals) as an additional sustainable source, though this compound content in these materials is substantially lower than in stigmas [4].
The efficiency of microwave-assisted extraction is governed by several interdependent variables that must be carefully optimized for maximum this compound recovery. Based on comprehensive response surface methodology studies, the following parameters have been identified as critically influential in this compound extraction efficiency:
Extraction Temperature: This parameter significantly affects this compound solubility and diffusion rates. While higher temperatures generally improve extraction yield by enhancing mass transfer, excessive temperatures can degrade heat-sensitive this compound molecules. Optimal temperatures typically range between 25°C and 70°C depending on the source material [5] [6] [4].
Extraction Time: MAE dramatically reduces required extraction time compared to conventional methods. Process duration must be balanced to ensure complete extraction while preventing compound degradation from prolonged microwave exposure. Optimal times range from 5-60 minutes based on the specific source material and equipment parameters [2] [5] [4].
Solvent Composition: Ethanol-water mixtures have emerged as the preferred extraction medium due to ethanol's favorable safety profile and regulatory acceptance for food and pharmaceutical applications [5]. The ethanol concentration significantly influences this compound solubility, with optimal concentrations typically between 50-60% for gardenia fruits and 100% for saffron by-products [5] [4].
Microwave Power: This parameter directly controls the rate of heating and cell disruption efficiency. Excessive power can cause localized overheating and this compound degradation, while insufficient power results in incomplete extraction. Optimal power levels must be determined empirically for each extraction system [2].
Solid-to-Solvent Ratio: This critical parameter affects the concentration gradient that drives mass transfer. An optimal balance ensures efficient compound recovery without solvent wastage. Typical ratios range from 1:10 to 1:40 (w/v) depending on the source material [1] [2] [4].
Table 1: Comparative Analysis of Optimized MAE Conditions for Different this compound Sources
| Parameter | Saffron Stigmas [2] | Gardenia Fruits [5] | Saffron Floral By-products [4] |
|---|---|---|---|
| Time | 9.23 min | 57 min | 5 min |
| Temperature | Not specified | 55°C | 25°C |
| Microwave Power | 400 W | Not specified | Not specified |
| Solvent Composition | Not specified | 56% ethanol | 100% ethanol |
| Solid-to-Solvent Ratio | 7.41 mg/40 mL | 24% fruit in solvent | 1:10 (w/v) |
| Key Outcomes | Extraction of 9 crocetin esters, picrothis compound, and safranal | This compound content of 6.64 mg/g in dried powder | TPC: 126.20 mg GAE/g, TFC: 8.05 mg CE/g |
This protocol is adapted from the research by Sarfarazi et al. (2020) with optimization using Response Surface Methodology [2] [7].
Sample Preparation: Precisely weigh 7.41 mg of dried saffron stigmas. For larger batches, maintain the optimized solid-to-solvent ratio of 7.41 mg per 40 mL of extraction solvent.
Extraction Setup: Transfer the weighed saffron stigmas to the microwave extraction vessel. Add 40 mL of appropriate solvent (ethanol-water mixtures are typically used, though the specific concentration was not specified in the optimized study).
MAE Parameters: Set the microwave system to the optimized parameters: 400 W microwave power, 9.23 min extraction time, and temperature control appropriate for the solvent system.
Extraction Process: Secure the vessel in the microwave system and initiate the extraction program. The system should maintain constant stirring throughout the process to ensure homogeneous heating.
Sample Recovery: After completion, carefully remove the vessel and allow it to cool. Separate the extract from the plant material by vacuum filtration through Whatman No. 1 filter paper.
Concentration: Concentrate the filtrate under reduced pressure at 40°C using a rotary evaporator until further analysis or processing.
Analysis: Analyze this compound content by HPLC using a C18 column and UV-Vis detection at 440 nm. Identify individual crocetin esters by comparison with authentic standards.
This protocol is adapted from the optimization study using Response Surface Methodology with a Box-Behnken design [5].
Sample Preparation: Grind dried gardenia fruits to a fine powder using a laboratory mill. Precisely weigh an amount equivalent to 24% of the total extraction volume.
Solvent Preparation: Prepare 56% ethanol solution by mixing appropriate volumes of absolute ethanol and distilled water.
Extraction Setup: Combine the gardenia powder with the ethanol solvent in the extraction vessel to achieve the optimized 24% fruit concentration.
MAE Parameters: Set the microwave system to maintain 55°C for 57 minutes with appropriate power setting to maintain temperature without exceeding it.
Extraction Process: Execute the extraction with continuous stirring to ensure uniform temperature distribution and maximum contact between plant material and solvent.
Filtration: Separate the extract from the plant residue by vacuum filtration through Whatman No. 1 filter paper.
Foam-Mat Drying (Optional): For powder production, mix the extract with 9.3% albumin and 0.79% carboxymethyl cellulose (CMC). Whip the mixture at high speed for 19 minutes to form stable foam. Dry the foamed extract in an oven dryer at 55-70°C until moisture content reaches approximately 6%.
Analysis: Determine this compound content by UV-Vis spectrophotometry at 440 nm using the extinction coefficient method.
UV-Vis spectrophotometry provides a rapid, cost-effective method for quantifying total this compound content in extracts. The protocol involves:
Sample Preparation: Appropriately dilute extracts to fall within the linear range of the spectrophotometer (typically 0.2-1.0 absorbance units).
Measurement: Record absorbance at 440 nm, the characteristic maximum absorption wavelength for crocins.
Quantification: Calculate this compound concentration using the molar extinction coefficient or a standard calibration curve prepared with purified this compound standards [5].
This method is particularly useful for routine analysis and process monitoring during extraction optimization, though it lacks the specificity to differentiate between individual crocetin esters.
HPLC analysis enables comprehensive characterization of this compound profiles in complex extracts. The recommended protocol includes:
Chromatographic Conditions:
Identification: Identify individual crocetin esters by comparison with retention times of authentic standards when available.
Quantification: Use external standard calibration curves for quantitative analysis of individual this compound compounds [2].
HPLC analysis of saffron extracts typically reveals nine dominant crocetin esters with varying sugar moieties, along with other bioactive compounds such as picrothis compound and safranal [2]. This method provides the specificity needed for quality control and standardization of this compound-containing extracts.
This compound exhibits a remarkable diversity of pharmacological effects supported by extensive in vitro and in vivo studies:
Antioxidant Activity: this compound demonstrates potent free radical scavenging capability, with an IC~50~ for DPPH radicals as low as 12.5 μg/mL [1]. This potent antioxidant activity contributes to its protective effects against oxidative stress-related pathologies.
Anti-inflammatory Effects: this compound significantly inhibits the NF-κB signaling pathway, reducing the release of pro-inflammatory cytokines including TNF-α and IL-6 [1]. In animal models of arthritis and colitis, this compound treatment markedly reduced inflammatory symptoms and tissue damage.
Neuroprotective Properties: this compound possesses the unique ability to cross the blood-brain barrier, enabling direct action on neural tissues [1]. Experimental studies demonstrate that this compound inhibits β-amyloid aggregation in Alzheimer's disease models and improves cognitive function by up to 35% in treated subjects.
Anticancer Potential: this compound exhibits selective cytotoxicity against various cancer cell lines, with IC~50~ values of 25 μM and 30 μM against lung cancer (A549) and liver cancer (HepG2) cells, respectively [1]. Its proposed mechanisms include induction of apoptosis and inhibition of angiogenesis through suppression of vascular endothelial growth factor (VEGF) expression.
Metabolic and Cardiovascular Benefits: Clinical studies indicate that this compound administration significantly lowers serum total cholesterol and triglyceride levels while increasing HDL-C [1]. Additionally, this compound inhibits platelet aggregation, reducing thrombosis risk.
The dual functionality of this compound as both a bioactive compound and vibrant colorant enables diverse applications across multiple industries:
Pharmaceutical Industry: this compound represents a promising candidate for neuroprotective formulations, cardiovascular therapeutics, and adjunct cancer therapy due to its multifaceted bioactivities and favorable safety profile.
Food Industry: As a natural colorant, this compound provides an attractive alternative to synthetic yellow dyes like tartrazine. Its stability and water solubility facilitate incorporation into beverages, confectionery, dairy products, and baked goods [5].
Nutraceutical Sector: this compound-enriched extracts from gardenia or saffron by-products can be formulated into dietary supplements targeting cognitive health, metabolic syndrome, or oxidative stress management.
Cosmeceutical Applications: The potent antioxidant and anti-inflammatory properties of this compound make it a valuable ingredient in skincare formulations designed to protect against environmental damage and premature aging.
Figure 1: Comprehensive workflow for microwave-assisted extraction of this compound from plant sources, highlighting key stages from raw material selection to final applications with integrated optimization approaches.
Microwave-assisted extraction represents a transformative technology for this compound production that effectively addresses the limitations of conventional extraction methods. The optimization protocols detailed in this document enable researchers to achieve significantly enhanced extraction efficiency with reduced processing time and minimal environmental impact. The comparative analysis of saffron and gardenia sources provides practical guidance for selecting appropriate raw materials based on specific application requirements and economic considerations.
Future developments in this compound extraction will likely focus on process intensification strategies such as ultrasound-microwave hybrid systems, which have demonstrated remarkable efficacy in extracting bioactive compounds from other plant materials [8]. Additionally, the valorization of agricultural by-products like saffron tepals represents a promising approach for sustainable this compound production that aligns with circular economy principles [4]. As research continues to elucidate the multifaceted bioactivities of this compound and its potential therapeutic applications, optimized extraction methodologies will play an increasingly critical role in translating this promising natural compound into commercially viable products for the pharmaceutical, nutraceutical, and food industries.
This compound, a water-soluble carotenoid and the principal bioactive compound of saffron (Crocus sativus L.), possesses exceptional therapeutic potential including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. Despite its promising pharmacological activities, this compound faces significant challenges in therapeutic applications due to its inherent instability when exposed to environmental factors such as pH, oxygen, light, and temperature, as well as poor bioavailability resulting from rapid metabolism and limited cellular uptake [1] [2]. These limitations have prompted researchers to develop advanced nanoparticle-based encapsulation strategies to enhance this compound's stability, bioavailability, and targeted delivery.
Encapsulation techniques have emerged as powerful approaches to address these challenges by entrapping this compound within various nanocarrier systems, protecting it from degradation, controlling its release kinetics, and improving its absorption at target sites. The fundamental principles underlying this compound encapsulation involve creating a protective barrier between the bioactive compound and the external environment while maintaining its biological activity. These advanced delivery systems have demonstrated significant potential in multiple therapeutic applications, including neurological disorders, cancer treatment, and renal protection, as evidenced by recent preclinical studies [3] [4] [5]. This document provides comprehensive application notes and detailed experimental protocols for the most effective this compound encapsulation techniques, characterization methods, and functional validation assays to assist researchers in developing optimized this compound delivery systems.
Table 1: Nanoparticle systems for this compound encapsulation
| Nanocarrier Type | Polymer/Lipid Components | Stabilizers/Surfactants | Solvents | Key Advantages |
|---|---|---|---|---|
| Protein Nanoparticles | Millet proteins (sorghum, foxtail, pearl), Zein | - | Borate buffer, distilled water | Biocompatibility, food-grade materials [1] |
| Solid Lipid Nanoparticles (SLNs) | Stearic acid, Soy lecithin | Polysorbate 80 (Tween 80) | Chloroform, ethanol | Blood-brain barrier penetration [3] [6] |
| Zein β-Cyclodextrin NPs | Zein, Beta-cyclodextrin | - | Ethanol/water mixtures | High encapsulation efficiency (96%) [4] |
| Niosomes | Span 60, Tween 60, Cholesterol | - | Glycerol, normal saline | Dual loading capacity (hydrophilic/lipophilic) [7] [5] |
| Magnetic ZIF-8 NPs | Zeolitic imidazolate frameworks (ZIF-8), Fe₃O₄ | - | Deionized water, NH₄OH | Magnetic targeting potential [8] |
| Phospholipid Complex | Egg phosphatidylcholine (EPC) | - | Dichloromethane | Enhanced lipophilicity [9] |
| Nano-crystalline Cellulose | Microcrystalline cellulose, CTAB, Folic acid | - | - | Active tumor targeting [10] |
Table 2: Essential characterization methods for this compound-loaded nanoparticles
| Characterization Parameter | Analytical Technique | Equipment Specifications | Key Information Obtained |
|---|---|---|---|
| Size Distribution & PDI | Dynamic Light Scattering (DLS) | Malvern Nano ZS, 25°C | Hydrodynamic diameter, particle uniformity [1] [5] |
| Surface Charge | Zeta Potential | Malvern Nano ZS, 25°C | Colloidal stability, surface properties [1] [10] |
| Morphology | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | GeminiSEM 500, Philips EM208S (100 kV) | Particle shape, surface topography [1] [8] |
| Chemical Interactions | Fourier Transform Infrared Spectroscopy (FTIR) | Agilent Cary 630, Shimadzu FTIR (4000-400 cm⁻¹) | Molecular structure, encapsulation confirmation [1] [9] |
| Crystallinity | X-ray Diffraction (XRD) | EQUINOX3000, Cu Kα radiation (40 kV, 30 mA) | Crystalline/amorphous nature [9] [10] |
| Encapsulation Efficiency | UV-Vis Spectroscopy | Hitachi U2900 2JI-0003 (λ=440 nm) | Drug loading capacity, formulation optimization [1] [5] |
| In vitro Release | Dialysis Membrane | Franz cell, 37°C, PBS (pH 7.4) | Release kinetics, drug delivery potential [8] [5] |
This protocol describes the preparation of This compound-loaded protein nanoparticles using millet proteins (sorghum, foxtail, and pearl millet) through an ultrasonication technique, achieving encapsulation efficiency up to 83.78% [1].
Materials Preparation:
Nanoparticle Formation:
Critical Parameters:
This protocol describes the preparation of This compound-loaded solid lipid nanoparticles (SLNs) optimized for blood-brain barrier penetration and neuroprotection, demonstrating significant efficacy in PTZ-induced seizure models at doses of 25-50 mg/kg [3] [6].
Hot Microemulsion Technique:
Quality Control:
This protocol outlines the preparation of zein beta-cyclodextrin nanoparticles for enhanced anticancer efficacy, demonstrating significant apoptosis induction in pancreatic cancer cells with IC₅₀ of 22.6 μg/mL [4].
Nanoparticle Preparation:
Characterization Parameters:
This protocol describes the preparation of This compound-loaded niosomes using a modified heating method, demonstrating protection against renal ischemia-reperfusion injury with significant reduction in creatinine and urea levels [5].
Formulation Process:
Purification and Analysis:
This protocol describes the preparation of a This compound-phospholipid complex (CPC) using solvent evaporation method, significantly enhancing this compound's lipophilic character and improving its bioavailability [9].
Complexation Procedure:
Molecular Dynamics Optimization:
Dynamic Light Scattering (DLS) Protocol:
Acceptance Criteria:
Ultraviolet-Visible Spectroscopy Protocol:
Prepare standard curve of this compound in PBS (concentration range: 10-100 μg/mL)
Measure absorbance at λmax = 440 nm using Hitachi U2900 spectrophotometer
Separate unencapsulated this compound by centrifugation (13,000 rpm, 15 min)
Lyse nanoparticle pellet using bath sonication (20 min) in 2.5 mL distilled water
Measure this compound content in supernatant and calculate:
Encapsulation Efficiency (%) = (Total this compound - Free this compound) / Total this compound × 100
Drug Loading (%) = (Weight of this compound in nanoparticles) / (Total weight of nanoparticles) × 100
Dialysis Membrane Method:
Epilepsy Treatment Protocol:
Mechanistic Insights:
Pancreatic Cancer Protocol (In Vitro):
Breast Cancer Protocol (In Vitro):
Colon Cancer Protocol (In Vitro):
The encapsulation of this compound in nanoparticle systems represents a promising strategy to overcome the inherent limitations of this valuable bioactive compound. The protocols detailed in this document provide researchers with comprehensive methodologies for preparing, characterizing, and evaluating various this compound-loaded nanocarriers. Evidence from recent studies demonstrates that encapsulated this compound exhibits superior therapeutic efficacy compared to free this compound in treating neurological disorders, cancer, and renal conditions, primarily through enhanced bioavailability, targeted delivery, and protection from degradation.
Future development should focus on scale-up manufacturing processes, detailed toxicological assessments, and clinical translation of these promising formulations. Additionally, the exploration of novel targeting ligands and combination therapies could further enhance the therapeutic potential of this compound in various disease models. The continuous refinement of these encapsulation techniques will undoubtedly contribute to the advancement of this compound as a viable therapeutic agent in modern medicine.
Microencapsulation via spray drying represents an advanced technological approach for protecting sensitive bioactive compounds like crocin, the principal water-soluble carotenoid responsible for saffron's characteristic color. This process involves entrapping core materials within wall matrices to enhance their stability, control release properties, and improve bioavailability. The spray drying technique has gained significant prominence in pharmaceutical and nutraceutical industries due to its operational scalability, cost-effectiveness, and compatibility with thermolabile compounds. This compound demonstrates remarkable pharmacological properties, including antioxidant, neuroprotective, and anticancer activities, yet its application in formulations is limited by inherent chemical instability, sensitivity to environmental factors, and challenging bioavailability profiles.
The fundamental principle of spray drying microencapsulation revolves around transforming liquid feed emulsions or suspensions into dry powder particles through a continuous single-step process. This method provides exceptional protection for this compound against degradative factors such as oxidation, light exposure, and thermal processing while simultaneously enhancing handling properties and facilitating targeted delivery applications. The selection of appropriate wall materials and optimization of process parameters are critical determinants of encapsulation efficiency, stability enhancement, and functional performance of the final microencapsulated product, making systematic protocol development essential for reproducible outcomes in research and industrial settings.
The selection of appropriate wall materials is a critical determinant in the successful microencapsulation of this compound, directly influencing encapsulation efficiency, stability, and release characteristics. Wall materials must exhibit high solubility in aqueous solvents, possess excellent emulsifying properties, demonstrate film-forming capability, and provide adequate protection to the encapsulated bioactive compounds. Based on comprehensive research, both traditional and innovative wall materials have been investigated for their efficacy in this compound encapsulation, with material combinations often yielding superior results compared to single-component systems.
Table 1: Wall Materials for this compound Microencapsulation via Spray Drying
| Wall Material | Type | Water Solubility | Emulsifying Capacity | Film-Forming Ability | Encapsulation Efficiency | Cost Considerations |
|---|---|---|---|---|---|---|
| Maltodextrin | Polysaccharide | High | Low | Good | Moderate–High | Low [1] |
| Gum Arabic | Polysaccharide | Very High | High | Excellent | High | Medium–High [1] |
| HI-CAP 100 | Modified Starch | High | High | Excellent | High (82.42%) | Medium [2] |
| Whey Protein Isolate | Protein | High | High | Good | High | Medium [2] [1] |
| Chitosan | Polysaccharide | Low–Moderate | Moderate | Good | High | Medium [1] |
| β-cyclodextrin | Polysaccharide | Moderate | Moderate | Good | High | Medium [3] |
| Carboxymethyl Cellulose | Cellulose Derivative | High | Low | Good | Moderate | Low [3] |
| Sodium Caseinate | Protein | High | High | Good | High | Medium [1] |
Recent advancements in wall material science have explored innovative biomaterials derived from sustainable sources, including plant-based proteins (canola and pea protein isolates) and agricultural by-products (orange waste fiber, wood hemicelluloses). These materials offer promising alternatives due to their eco-friendly profile, cost-effectiveness, and complementary functional properties. Research indicates that combination systems utilizing protein-polysaccharide complexes frequently outperform single-component walls by leveraging the complementary functional properties of both material classes—proteins contribute excellent emulsifying and binding capabilities, while polysaccharides provide superior structural matrix formation and thermal stability [2] [1].
The optimized wall material formulation for this compound encapsulation should comprise a ternary blend of maltodextrin (17% w/v), carboxymethylcellulose (0.5% w/v), and β-cyclodextrin (2.5% w/v) in aqueous solution, achieving encapsulation efficiencies exceeding 90% according to recent studies on similar bioactive compounds [3]. This specific combination capitalizes on the complementary properties of each component: maltodextrin provides the primary matrix structure and low viscosity at high solids concentration, carboxymethylcellulose enhances emulsion stability through its thickening properties, and β-cyclodextrin forms inclusion complexes with this compound molecules, significantly improving encapsulation efficiency and stability against oxidative degradation.
The extraction efficiency of this compound from saffron floral biomass (primarily stigmas with potential utilization of tepals) significantly influences the final quality and bioactivity of the microencapsulated product. Advanced extraction methodologies have been developed to maximize this compound yield while preserving its chemical integrity and pharmacological properties. Supercritical fluid extraction (SC-CO₂) has emerged as a particularly effective technique for this compound isolation, utilizing carbon dioxide in supercritical state as a solvent, which offers exceptional penetration capacity and selectivity under moderate temperature conditions, thereby minimizing thermal degradation [4]. This method is especially advantageous for this compound extraction due to the apocarotenoid's sensitivity to conventional extraction conditions.
Complementary extraction approaches include Microwave Assisted Extraction (MAE), Pulsed Electric Field (PEF), and High Hydrostatic Pressure Extraction (HHPE), which have demonstrated superior performance in extracting bioactive constituents from saffron plant materials compared to conventional solvent extraction [4]. The MAE technique utilizes microwave energy to rapidly heat the plant material, enhancing cell wall disruption and improving compound diffusivity into the solvent medium. For optimal this compound extraction, researchers should employ a 50% ethanol-water solution as the extraction solvent, maintaining a material-to-solvent ratio of 1:10 (w/v), with extraction conducted at 50 ± 2°C for 30 minutes using ultrasonic assistance at 38 kHz frequency, followed by centrifugation at 1789× g for 10 minutes and filtration through a 0.22 µm PVDF membrane [3].
Following extraction, the crude this compound extract requires careful standardization to ensure consistent composition in subsequent microencapsulation processes. The extract should be concentrated under vacuum at controlled temperatures (not exceeding 40°C) to prevent thermal degradation of this compound compounds. The standardized extract is then characterized for this compound content using UV-Vis spectrophotometry at 440 nm or, preferably, high-performance liquid chromatography (HPLC) for precise quantification of individual this compound isomers (this compound I-IV). For encapsulation purposes, the extract is typically adjusted to a concentration of 5-10% (w/v) this compound content, with the specific concentration dependent upon the intended application and desired loading capacity in the final microencapsulated product.
Table 2: this compound Extraction Method Comparison
| Extraction Method | Temperature Conditions | Solvent System | Extraction Time | Relative Yield | Advantages |
|---|---|---|---|---|---|
| Supercritical Fluid Extraction (SC-CO₂) | 40-60°C | CO₂ with ethanol modifier | 60-120 min | High | Superior purity, minimal solvent residue |
| Microwave Assisted Extraction (MAE) | 50-70°C | 50-80% ethanol | 15-30 min | High | Rapid extraction, high efficiency |
| Pulsed Electric Field (PEF) | Room temperature | 50% ethanol | 5-30 min | Moderate | Energy efficient, preserves bioactivity |
| Ultrasonic Assisted Extraction | 50°C | 50% ethanol | 30 min | Moderate-High | Simple apparatus, effective for lab scale |
| Conventional Solvent Extraction | 25-60°C | 50-80% ethanol | 120-240 min | Moderate | Simple methodology, easily scalable |
The preparation of stable emulsions constitutes a critical preliminary step for successful this compound microencapsulation via spray drying. The emulsion system serves as the liquid feed for the spray dryer and directly influences encapsulation efficiency, particle morphology, and storage stability of the final product. For optimal results, prepare the wall material solution by dissolving the selected wall materials (typically 20% w/v total solids concentration) in double-distilled water with continuous agitation using a high-shear mixer at 8000-10,000 rpm for 15-20 minutes until complete dissolution is achieved. The solution should be heated to 65°C to facilitate hydration of polymeric components, followed by cooling to refrigeration temperature (7-8°C) and storage for 12 hours to ensure complete polymer hydration and matrix formation [2].
For the oil phase preparation, dissolve this compound extract (5-10% w/w of wall material) in a suitable food-grade carrier oil (such as medium-chain triglycerides or sunflower oil) at 10% w/w of wall material, with gentle heating to 60-65°C to enhance solubility. Gradually incorporate the oil phase containing this compound into the aqueous wall material solution with continuous high-shear mixing at 15,000 rpm for 15-20 minutes, adding 0.1-0.5% Tween 80 as an emulsifier to stabilize the system. The resulting emulsion should exhibit a homogeneous appearance with droplet size typically below 2 µm, which is critical for efficient encapsulation and high encapsulation efficiency. The emulsion pH should be adjusted to 5.0-6.0 using dilute NaOH or HCl solutions to maximize this compound stability during the drying process [2] [3].
The spray drying parameters significantly influence the physicochemical properties of the resulting microcapsules, including moisture content, particle size, encapsulation efficiency, and flow characteristics. Based on Taguchi orthogonal array design optimization studies conducted for similar bioactive compounds, the following optimal conditions are recommended for this compound microencapsulation: inlet drying air temperature of 185°C, feed rate of 6 mL/min, and atomization air pressure of 8 bar [2]. These parameters have demonstrated excellent performance with HI-CAP 100 as the wall material, yielding moisture content of 4.65%, encapsulation efficiency of 82.42%, and bulk density of 358.40 kg/m³.
Table 3: Optimized Spray Drying Parameters for this compound Microencapsulation
| Process Parameter | Optimal Range | Influence on Product Characteristics | Experimental Recommendations |
|---|---|---|---|
| Inlet Temperature | 170-185°C | Higher temperatures reduce moisture content but may increase thermal degradation | 185°C optimal balance for this compound stability and powder moisture |
| Outlet Temperature | 70-90°C | Determines final particle characteristics and residual moisture | Maintain at 80±5°C for optimal drying |
| Feed Rate | 6-8 mL/min | Lower rates increase drying efficiency but reduce throughput | 6 mL/min for lab-scale systems (Buchi B-291) |
| Atomization Pressure | 6-8 bar | Higher pressure produces smaller particles with narrower size distribution | 8 bar for mean particle size of 10-25 µm |
| Total Solid Content | 20-30% w/v | Higher concentrations increase viscosity, affecting atomization | 20% optimal for this compound emulsion feeds |
| Aspirator Rate | 90-100% | Governs airflow through system and evaporation capacity | 100% for maximum evaporation efficiency |
For operational protocol, preheat the spray dryer according to manufacturer specifications until steady-state conditions are achieved. The emulsion should be continuously stirred during the drying process to prevent phase separation and fed into the main chamber through a peristaltic pump at the optimized feed rate. For this compound encapsulation, a co-current drying system with a two-fluid nozzle atomizer (diameter 0.7 mm) is recommended to minimize thermal exposure. The resulting microencapsulated powder should be collected from the cyclone separator and immediately stored in moisture-proof containers with desiccant at 4°C to preserve stability until characterization [2] [3].
Comprehensive characterization of microencapsulated this compound is essential to evaluate the success of the encapsulation process and predict product performance in final applications. Encapsulation efficiency (EE) serves as the primary indicator of process effectiveness and is determined by dissolving 10 mg of this compound microcapsules in 5 mL of water, vortexing for 2 minutes, and incubating at 27 ± 1°C for 1 hour. The solution is then centrifuged at 7000 rpm for 25 minutes, with the precipitate containing surface (unencapsulated) this compound collected, dissolved in acetone, and quantified spectrophotometrically at 440 nm. Encapsulation efficiency is calculated using the formula: EE (%) = (Total this compound content - Surface this compound content) / Total this compound content × 100 [2].
Particle morphology is assessed using scanning electron microscopy (SEM), with optimal this compound microcapsules exhibiting spherical shapes with characteristic folds and vacuoles resulting from the rapid dehydration process during spray drying [2]. Bulk density is determined according to ASTM standard D7481-18 by carefully filling powder into a 250 mL graduated glass cylinder, recording the weight, and calculating based on sample mass and volume. Tapped density is measured from the volume occupied after 500 taps using a tapped density tester, with Carr's Index and Hausner's Ratio calculated as indicators of powder flowability using the equations: Carr's Index (%) = (Tapped density - Bulk density) / Tapped density × 100; Hausner's Ratio = Tapped density / Bulk density [2].
The thermal stability of microencapsulated this compound is evaluated using differential scanning calorimetry (DSC), with optimal formulations demonstrating stability up to 200°C, significantly surpassing the degradation temperature of free this compound [2]. In vitro release kinetics are assessed using simulated gastrointestinal fluids: gastric phase (pH 1.2, 2 hours) followed by intestinal phase (pH 6.8, 4-6 hours) at 37°C with continuous agitation. Samples are withdrawn at predetermined intervals and analyzed for this compound content to establish release profiles. The antioxidant activity retention is quantified using DPPH free radical scavenging assay, where 0.1 mM DPPH solution in methanol is mixed with encapsulated this compound samples, incubated for 30 minutes in darkness, and absorbance measured at 517 nm, with percentage inhibition calculated relative to control [2].
Table 4: Quality Specifications for Spray-Dried this compound Microcapsules
| Parameter | Target Specification | Analytical Method | Acceptance Criteria |
|---|---|---|---|
| Moisture Content | 3-5% | Oven drying at 105°C to constant weight | ≤5% for optimal stability |
| Encapsulation Efficiency | >80% | Spectrophotometric analysis at 440 nm | Minimum 75% acceptable |
| Bulk Density | 350-450 kg/m³ | ASTM D7481-18 | Batch consistency ±10% |
| Carr's Index | 15-20% | Calculated from bulk and tapped density | 15-25% indicates good flowability |
| Particle Size Distribution | D50: 10-25 µm | Laser diffraction analysis | 90% particles between 5-50 µm |
| Wettability Time | <5 minutes | Powder added to water, time for submersion | Rapid reconstitution desirable |
| This compound Content | 3-8% w/w | HPLC analysis after extraction | Consistent with theoretical loading |
The microencapsulated this compound produced via optimized spray drying protocols offers significant advantages for pharmaceutical formulation development, particularly in enhancing stability, controlling release kinetics, and improving bioavailability. Research demonstrates that encapsulated bioactives in protein-polysaccharide matrices exhibit superior bioavailability profiles compared to their free counterparts, attributable to enhanced solubility and controlled release in gastrointestinal environments [2]. For oral dosage forms, this compound microcapsules can be directly compressed into tablets or filled into hard gelatin capsules, with formulation excipients selected to complement the release characteristics achieved through encapsulation.
For targeted delivery applications, this compound microcapsules can be incorporated into mucoadhesive drug delivery systems designed for specific gastrointestinal regions. These advanced formulations utilize polymers such as chitosan, alginate, pectin, poly (acrylic acid), and carboxymethyl cellulose, which demonstrate strong interaction with intestinal mucin, thereby prolonging residence time and enhancing absorption opportunities [5]. Such approaches are particularly valuable for maximizing the therapeutic efficacy of this compound in treating local gastrointestinal conditions or for systemic delivery where extended absorption windows are beneficial. The thermal stability of optimized microcapsules (up to 200°C) further enables their incorporation into various pharmaceutical manufacturing processes without significant this compound degradation [2].
In nutraceutical applications, microencapsulated this compound can be effectively incorporated into functional foods and dietary supplements to enhance stability during storage and processing. Research on similar bioactive compounds has demonstrated successful fortification of various food matrices, including dairy products. Specifically, fortification of milk with HI-CAP 100-based microcapsules at appropriate doses showed no adverse effects on organoleptic properties compared to normal milk, supporting the feasibility of incorporating this compound microcapsules into functional beverages without compromising sensory characteristics [2]. This approach enables the development of this compound-fortified products that maintain their bioactive content throughout shelf life while ensuring consumer acceptability.
The controlled release properties of spray-dried this compound microcapsules further enable development of specialized nutraceutical formulations with tailored release kinetics, potentially enhancing physiological efficacy. By selecting appropriate wall materials and process parameters, researchers can design delivery systems that protect this compound through the gastric environment while facilitating controlled release in intestinal regions optimal for absorption. These advanced delivery strategies significantly improve the practical application of this compound in preventive healthcare and complementary medicine, addressing limitations associated with the direct use of saffron extracts, including intense coloring capacity, flavor dominance, and chemical instability during storage [4] [2].
The following diagram illustrates the comprehensive workflow for this compound microencapsulation via spray drying, from raw material preparation to final product characterization:
Diagram 1: Comprehensive workflow for this compound microencapsulation via spray drying, highlighting key process stages and material transformations
The following diagram illustrates the critical spray drying parameters and their interrelationships in determining final product characteristics:
Diagram 2: Interrelationship between spray drying parameters and their influence on final microcapsule characteristics
The spray drying microencapsulation of this compound represents a highly effective strategy for overcoming the inherent stability and bioavailability challenges associated with this valuable bioactive compound. Through systematic optimization of wall material compositions, emulsion formulations, and process parameters, researchers can achieve encapsulation efficiencies exceeding 80% while significantly enhancing this compound stability under various environmental conditions. The protocols and application notes detailed in this document provide comprehensive guidance for developing effective this compound delivery systems suitable for pharmaceutical and nutraceutical applications.
Future research directions should focus on advanced formulation strategies including the development of mucoadhesive delivery systems for targeted gastrointestinal absorption, exploration of sustainable wall materials derived from food industry by-products, and implementation of quality by design (QbD) approaches for enhanced process understanding and control. Additionally, comprehensive in vivo studies are needed to validate the bioavailability enhancement claims and establish dose-response relationships for microencapsulated this compound formulations. With continued optimization and validation, spray-dried this compound microcapsules hold significant promise for expanding the therapeutic and commercial applications of this valuable saffron-derived bioactive compound.
This compound, a unique water-soluble carotenoid primarily derived from saffron (Crocus sativus L.) stigmas, represents a promising therapeutic compound with diverse pharmacological properties. As the main bioactive constituent of one of the world's most expensive spices, this compound exhibits exceptional antioxidant potency, anti-inflammatory capabilities, and anticancer activities through modulation of multiple cellular signaling pathways. The bioactivity-guided isolation approach is essential for obtaining high-purity this compound compounds for pharmaceutical research and development, as traditional extraction methods often yield complex mixtures of structurally similar compounds that challenge purification efficiency. Recent advances in extraction methodologies and purification techniques have significantly improved the extraction yield and purity levels of this compound, particularly the thermally sensitive this compound-I isomer, which accounts for approximately 26% of total crocins in crude saffron extracts [1].
The structural complexity of this compound derivatives—47 identified variants grouped into eight structural classes—necessitates sophisticated separation strategies that preserve their bioactive integrity while achieving sufficient purity for therapeutic applications [1]. The bioactivity-guided framework ensures that isolation protocols are optimized toward compounds with demonstrated biological relevance, creating a direct pathway from natural product extraction to pharmacologically active compounds. This approach has gained significant attention in recent years as research focus has shifted from basic phytochemical characterization to metabolic studies and purification of bioactive chemicals for specific therapeutic applications [1].
Solvent-based extraction remains the fundamental approach for initial this compound isolation from saffron stigmas and other biological sources. The conventional protocol involves using hydroalcoholic solutions (typically 70-80% ethanol) as extraction solvents, which effectively solubilize this compound's glycosidic structures while maintaining compound stability. Standardized parameters include a solid-to-liquid ratio of 1:20, extraction duration of 24 hours with continuous stirring in dark conditions to prevent light-induced degradation, and room temperature processing to preserve thermolabile constituents [2]. Following extraction, centrifugation at 5450× g for 30 minutes effectively separates solid residues, with subsequent filtration through glass microfiber filters and ethanol removal via rotary evaporation at 50°C under reduced pressure (175 mbar) [2]. This method typically yields a dry saffron extract containing approximately 44% total crocins, with this compound-I representing 26% of the total this compound content [1].
Ultrasound-assisted extraction (UAE) has demonstrated significant improvements in extraction efficiency compared to conventional maceration. The mechanical effects of cavitation phenomena enhance cell wall disruption and improve solvent penetration into plant matrices, resulting in higher extraction yields and reduced processing times. Optimal UAE conditions for this compound utilize 80% ethanol as solvent, with extraction cycles maintained below 40°C to prevent thermal degradation [1]. Following extraction, freeze-drying of the concentrated aqueous extract produces a stable powder form that maintains this compound stability during storage, provided it is kept in airtight, light-opaque containers to minimize oxidative and photochemical degradation [1].
Recent advancements have introduced several innovative extraction technologies that improve this compound yield while reducing environmental impact. Microwave-assisted extraction (MAE) leverages electromagnetic radiation to generate intracellular heating, rapidly disrupting plant cell structures and enhancing this compound diffusion into solvents. Similarly, supercritical fluid extraction (SFE), particularly using CO₂ as a green solvent, offers selective this compound recovery without organic solvent residues, though its application requires specialized equipment and optimized pressure/temperature parameters [1]. Pulsed electric field (PEF) extraction represents another emerging technology that applies short electrical pulses to permeabilize cell membranes, facilitating this compound release with minimal thermal degradation [1].
Table 1: Comparison of this compound Extraction Techniques
| Extraction Method | Solvent System | Temperature | Time | Relative Yield | Advantages |
|---|---|---|---|---|---|
| Conventional Solvent | 80% ethanol | Room temperature | 24 hours | Baseline | Simple, scalable, low equipment cost |
| Ultrasound-Assisted | 80% ethanol | <40°C | 30-60 min | +25-40% | Faster, higher yield, energy efficient |
| Microwave-Assisted | 70% ethanol | 50-60°C | 10-20 min | +30-50% | Rapid, reduced solvent consumption |
| Supercritical Fluid | CO₂ + cosolvent | 40-50°C, 300-400 bar | 60-120 min | +15-30% | Solvent-free, high purity, tunable selectivity |
| Pulsed Electric Field | Water or low ethanol | <35°C | Minutes | +20-35% | Minimal thermal effects, preserves bioactivity |
Antisolvent precipitation has emerged as a highly efficient, scalable method for this compound enrichment that overcomes limitations of traditional chromatographic techniques. This approach exploits the differential solubility of this compound compounds in various solvent systems, selectively precipitating target molecules while eliminating interfering components. Recent optimization using response surface methodology (RSM) has identified ideal parameters for this compound purification: saffron concentration of 59.94 mg/mL, antisolvent-to-solvent ratio of 3.09, addition rate of 782.42 μL/min, and temperature of 28.3°C [1]. The choice of antisolvent significantly influences selectivity, with ethyl acetate proving most effective for total this compound enrichment (81% increase), while ethyl acetoacetate demonstrates superior selectivity for This compound-I (increasing proportion from 26% to 47% of total crocins) [1].
The mechanism of antisolvent precipitation involves reducing the solvent's dielectric constant, thereby decreasing this compound solubility and promoting selective crystallization. This technique offers particular advantages for thermally sensitive compounds like this compound-I, as it operates effectively at ambient temperatures without requiring complex heating or cooling systems [1]. Additionally, the process simultaneously reduces undesired components such as picrothis compound, further enhancing final product purity. The simplicity, cost-effectiveness, and scalability of antisolvent precipitation make it particularly suitable for industrial-scale this compound production, addressing a significant bottleneck in natural product pharmaceutical development.
High-performance liquid chromatography (HPLC) represents the gold standard for analytical quantification and preparative-scale isolation of this compound compounds. Optimal separation employs reversed-phase C18 columns (e.g., 4.6 × 250 mm, 5 μm) with a binary mobile phase of acetonitrile and water, using a 55-minute linear gradient from 90% to 0% acetonitrile, followed by re-equilibration [1]. For enhanced resolution of this compound isomers, medium-pressure liquid chromatography (MPLC) and preparative thin-layer chromatography (TLC) offer complementary approaches, though with varying capacity and resolution trade-offs [1].
Advanced chromatographic techniques such as centrifugal partition chromatography (CPC) and high-speed counter-current chromatography (HSCCC) provide superior recovery rates by eliminating solid stationary phases, thereby reducing irreversible adsorption losses. These methods leverage liquid-liquid partitioning in multi-component solvent systems (typically butanol-methanol-water variants) to separate this compound derivatives based on their differential distribution coefficients [1]. Following initial extraction, liquid-liquid extraction with n-hexane effectively removes non-polar contaminants, while subsequent solid-phase extraction using octadecyl-functionalized silica gel columns with stepwise elution (water followed by methanol) efficiently isolates this compound from other polar compounds, including sugars, amino acids, and proteins [2].
Table 2: Purification Techniques for this compound Isolation
| Purification Method | Principle | Conditions | Purity Achieved | Applications |
|---|---|---|---|---|
| Antisolvent Precipitation | Solubility differential | Ethyl acetate, 28.3°C | This compound-I: 47% of total crocins | Bulk enrichment, initial purification |
| Preparative HPLC | Polarity-based separation | C18 column, ACN-water gradient | >95% | High-purity isolation, analytical standards |
| Centrifugal Partition Chromatography | Liquid-liquid partitioning | Butanol-methanol-water | 85-92% | Milligram-scale purification |
| Solid-Phase Extraction | Adsorption-desorption | C18, water-methanol elution | 70-80% | Sample cleanup, concentration |
| Crystallization | Solubility product | Green solvent systems | 98.4% | Final purification step |
Comprehensive assessment of this compound's antioxidant activity employs multiple complementary assays to capture various mechanisms of free radical scavenging. The DPPH radical scavenging assay quantifies hydrogen-donating capacity by monitoring absorbance decrease at 517nm when this compound (60-3000 μM) reacts with DPPH solution (100 μM) in methanol for 30 minutes in light-protected conditions [3]. Calculation of IC₅₀ values (concentration producing 50% scavenging) provides standardized potency comparison, with this compound demonstrating significant activity (32% scavenging within 60 minutes) [3]. The oxygen radical absorbance capacity (ORAC) assay further evaluates this compound's ability to protect fluorescein (4nM) from AAPH-derived peroxyl radicals (160mM), with results expressed as Trolox equivalents to quantify antioxidant potency [4].
Advanced mechanistic studies employ spectroscopic techniques and computational approaches to elucidate this compound's molecular interactions with reactive oxygen species. UV-vis spectroscopy monitors spectral changes during this compound-free radical reactions, while nuclear magnetic resonance (NMR) analyses reveal structural modifications, particularly the merging of C5 and C14 proton doublets into singlets, indicating enhanced symmetry post-reaction with hydroxyl radicals [3]. Density functional theory (DFT) calculations identify C3 as the predominant reactive site, with a minimal energy gap (0.12 eV) between this compound's LUMO and hydroxyl radicals' HOMO supporting an electron-transfer mechanism [3]. Transition state calculations further confirm C3's superior reactivity, exhibiting a lower activation energy (972.22 kcal/mol) compared to C5 (973.00 kcal/mol) [3].
Standardized protocols for evaluating this compound's anticancer effects include cell viability assays, apoptosis detection, and gene expression analysis. The resazurin reduction assay provides reliable quantification of cell viability following this compound treatment (typically 24-72 hours), with results demonstrating concentration-dependent cytotoxicity in various cancer cell lines, including CO 88BV59-1 EBV-transformed B-lymphocytes [5]. For apoptosis detection, flow cytometry with annexin V/PI staining distinguishes between early apoptotic, late apoptotic, and necrotic cell populations, while caspase activation assays measure executioner caspase-3/7 activity as key apoptosis indicators [5].
Molecular mechanisms underpinning this compound's anticancer effects are elucidated through gene expression analysis via real-time PCR and protein quantification by Western blotting. Specific targets include pro-apoptotic markers (Bax, caspase-3, caspase-9, p53), anti-apoptotic regulators (Bcl-2), and survival pathway components [5]. This compound treatment consistently upregulates pro-apoptotic factors while suppressing anti-apoptotic proteins, particularly through activation of the intrinsic apoptosis pathway [5]. Additional mechanistic insights come from studies showing this compound's modulation of PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin signaling pathways, which collectively contribute to its antiproliferative and pro-apoptotic activities across various cancer models [6].
Evaluation of this compound's effects on inflammatory pathways employs both in vitro cell models and in vivo animal systems. In human umbilical vein endothelial cells (HUVECs), this compound pretreatment significantly inhibits inflammation through modulation of the TLR4/PTEN/AKT/mTOR/NF-κB pathway and regulation of microRNA-21 expression [4]. For neuroprotective assessment, behavioral tests in rodent models include the elevated plus maze and open field test for anxiety-like behavior, and forced swimming test for depressive-like behavior, with this compound administration (20-30 mg/kg) demonstrating significant improvement in abstinence-induced anxiety and depression following nicotine and ethanol withdrawal [7].
Biochemical analyses complement behavioral assessments, measuring oxidative stress markers (MDA, thiol content, SOD, CAT activity), inflammatory cytokines (TNF-α), neurotransmitter systems (serotonin, dopamine), and neurotrophic factors (BDNF) [7]. This compound treatment restores oxidative/antioxidant balance, reduces pro-inflammatory cytokine levels, increases monoamine neurotransmitters, and enhances BDNF expression, collectively contributing to its neuroprotective efficacy [7]. Similar approaches applied to morphine withdrawal models show this compound (100-400 mg/kg) significantly reduces withdrawal symptoms while decreasing serum TNF-α levels, further supporting its anti-inflammatory properties [8].
This compound demonstrates multifaceted therapeutic potential across various disease models, with particularly promising applications in oncological interventions, neurological disorders, and metabolic conditions. In cancer models, this compound promotes apoptosis in human EBV-transformed B-lymphocytes via the intrinsic pathway, significantly reducing cell viability while sparing normal B cells [5]. Similar selective toxicity is observed in colon adenocarcinoma (Caco-2) cells, where this compound and saffron leaf phenolic fractions exhibit strong dose-dependent antiproliferative effects [2]. The compound's anticancer mechanisms involve microtubule targeting in breast cancer cells, hedgehog signaling inhibition in pancreatic cancer, and p53-dependent and independent pathways in various tumor models [5].
In neurological contexts, this compound demonstrates significant efficacy in alleviating anxiety- and depressive-like behaviors in rodent models of substance withdrawal, with oral administration (20-30 mg/kg) normalizing neurotransmitter levels, reducing oxidative stress, and enhancing BDNF expression [7]. The compound's neuroprotective effects involve modulation of multiple signaling pathways, including activation of PI3K/AKT/mTOR, Notch, and CREB signaling, which collectively promote neuronal survival and function [6]. Additionally, this compound exhibits promising cardiovascular benefits through inhibitory effects on toll-like receptors and modulation of lipid metabolism, potentially offering therapeutic value in atherosclerosis and other cardiovascular diseases [4] [6].
Table 3: Demonstrated Bioactivities of this compound and Their Mechanisms
| Bioactivity | Experimental Model | Effective Concentration/Dose | Key Molecular Mechanisms |
|---|---|---|---|
| Antioxidant | In vitro chemical assays | 60-3000 μM (IC₅₀ variable) | Free radical scavenging, electron transfer, Nrf2 pathway activation |
| Anticancer | CO 88BV59-1 cells | Concentration-dependent | Intrinsic apoptosis pathway, caspase activation, Bax/Bcl-2 ratio increase |
| Anti-inflammatory | HUVECs, mouse models | 0.125-0.5 mg/mL (in vitro), 20-30 mg/kg (in vivo) | TLR4/PTEN/AKT/mTOR/NF-κB suppression, cytokine reduction |
| Neuroprotective | Rat abstinence models | 20-30 mg/kg oral | BDNF enhancement, oxidative balance restoration, monoamine modulation |
| Cardioprotective | Mouse models | Not specified | Lipid metabolism normalization, antioxidant capacity improvement |
Principle: This protocol utilizes the differential solubility of this compound compounds in solvent-antisolvent systems to selectively precipitate target molecules while removing impurities, particularly effective for enriching the thermally sensitive this compound-I isomer.
Materials and Reagents:
Procedure:
Quality Control: Analyze this compound content by HPLC using a C18 column with acetonitrile-water gradient elution and detection at 440 nm. Calculate enrichment factors by comparing this compound-I and total this compound percentages before and after precipitation [1].
Principle: This standardized protocol evaluates this compound's free radical scavenging capacity through multiple complementary assays to comprehensively assess antioxidant mechanisms.
Materials and Reagents:
DPPH Assay Procedure:
ORAC Assay Procedure:
Principle: This method provides precise quantification of this compound compounds using reversed-phase high-performance liquid chromatography with photodiode array detection.
Materials and Equipment:
Chromatographic Conditions:
Sample Preparation:
Quantification:
Diagram 1: Comprehensive workflow for this compound isolation and bioactivity assessment, illustrating the integrated approach from raw material to therapeutic application evaluation.
Diagram 2: Molecular mechanisms of this compound bioactivity, illustrating key signaling pathways and their resulting therapeutic effects across various disease models.
The comprehensive protocols and application notes presented herein provide researchers with standardized methodologies for the bioactivity-guided isolation of this compound from natural sources. The integration of advanced extraction techniques with selective purification strategies enables efficient production of high-purity this compound compounds suitable for pharmacological investigations. The systematic bioactivity assessment framework ensures rigorous evaluation of this compound's therapeutic potential, while the detailed mechanistic studies facilitate understanding of its multifaceted biological effects.
Future developments in this compound research will likely focus on enhancing bioavailability through novel formulation strategies, expanding clinical translation of preclinical findings, and exploring synergistic combinations with other therapeutic agents. Additionally, the application of synthetic biology approaches for sustainable this compound production, as demonstrated in engineered tomato fruits achieving concentrations up to 4.7 mg/g dry weight, represents a promising direction for overcoming supply limitations associated with natural saffron sources [9]. As research continues to elucidate the complex signaling networks modulated by this compound, these protocols will serve as foundational methodologies for advancing this promising natural product toward clinical applications.
The table below summarizes the core methodology of the mouse Forced Swim Test as applied in recent crocin research, based on established protocols [1] [2].
| Aspect | Specification |
|---|---|
| Test Apparatus | Transparent cylindrical tank (Plexiglas or similar); Dimensions: ~30 cm height x 20 cm diameter for mice [1]. |
| Water Fill Level | ~15 cm depth; mouse cannot touch bottom or escape [1]. |
| Water Temperature | 23-25°C (room temperature) [1]. Maintained at ~21°C in some protocols [2]. |
| Test Duration | 6 minutes total [1] [2]. |
| Scoring & Analysis | Analysis Period: Typically the last 4 minutes [1]. Primary Measure: Immobility time (or its inverse, mobility time) [1]. Method: Video recorded and scored manually or with automated tracking software (e.g., EthoVision) [2] [3]. | | Animal Recovery | Gently dried with towels post-test; placed in a clean cage on a heating pad (not exceeding 32°C) to prevent hypothermia [1] [2]. |
The following table consolidates quantitative data on this compound's efficacy from recent preclinical studies, demonstrating a dose-dependent reduction in depressive-like behavior.
| Study Model | This compound Treatment | Key Behavioral Outcome in FST | Proposed Mechanisms & Biomarkers |
|---|
| Nicotine & Ethanol Abstinence (Male Rats) [4] | 20 & 30 mg/kg, oral | ↓ Immobility time, ↑ Struggling time (vs. abstinence-only group) | Neurochemical: ↑ Serotonin, ↑ BDNF; ↓ MAO activity [4]. Oxidative Stress: ↓ MDA; ↑ Thiol, SOD, CAT [4]. Inflammation: Improved inflammatory/anti-inflammatory biomarker balance [4]. | | Chronic Social Defeat Stress (Mice) [5] | 300 mg/kg, single oral dose | ↓ Immobility time | Pharmacokinetics: Rapidly metabolized to crocetin by gut flora; crocetin is the primary active metabolite in the bloodstream [5]. | | Chronic Restraint Stress (Mice) [6] | Not specified in detail | Ameliorated depressive-like behaviors | Molecular Pathway: Activation of the NAMPT-NAD+-SIRT1 pathway [6]. |
Research indicates that this compound's antidepressant effects are multi-faceted. The diagram below integrates several key mechanisms identified across recent studies.
I hope this detailed synthesis aids in your research and drug development efforts. Should you require further elaboration on any specific mechanistic pathway, please feel free to ask.
This compound, a unique water-soluble carotenoid, is primarily extracted from saffron (Crocus sativus L.) and gardenia (Gardenia jasminoides Ellis) fruits [1] [2]. This bioactive compound possesses a dicarboxylic acid structure (crocetin) esterified with various glycosyl groups, resulting in several isomers including this compound I-V [3] [1]. Unlike most carotenoids, this compound's high glycosyl content confers exceptional water solubility, making it particularly suitable for aqueous experimental preparations without requiring organic solvents that might damage biological tissues [1]. This compound has demonstrated diverse pharmacological properties including antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects through modulation of multiple signaling pathways [1] [4] [5]. These characteristics make this compound a compelling compound for investigation in organ bath systems to elucidate its direct effects on smooth muscle contractility and neural regulation.
The organ bath technique provides an ex vivo platform for evaluating the direct effects of compounds on isolated tissue specimens while precisely controlling experimental conditions. For this compound research, this system enables investigation of its myomodulatory effects without the confounding factors of systemic metabolism or neuroendocrine influences. Organ bath studies are particularly valuable for characterizing this compound's impact on gastrointestinal smooth muscle, vascular tissue, and other organ systems relevant to its therapeutic applications [6] [7]. This document provides detailed methodologies and technical considerations for implementing this compound experiments in organ bath systems, supporting standardized approaches for pharmacological research.
This compound represents a series of hydrophilic carotenoids where the dicarboxylic acid crocetin forms mono- or di-glycosyl esters with glucose and/or gentiobiose sugar moieties [1] [2]. The most prevalent form, this compound-1 (all-trans crocetin di-β-D-gentiobiosyl ester), exhibits maximum absorbance at 440 nm, providing a convenient method for quantification [1]. This compound demonstrates particular sensitivity to environmental factors including temperature, pH, and oxygen exposure [8]. Degradation accelerates significantly at temperatures above 70°C, and the compound is susceptible to photoisomerization, converting from trans- to cis-crocins under specific agro-ecological conditions [1]. These stability considerations necessitate careful handling throughout experimental procedures.
Table 1: Physicochemical Properties of this compound Relevant to Experimental Applications
| Property | Characteristics | Experimental Implications |
|---|---|---|
| Solubility | High water solubility | Suitable for aqueous organ bath preparations without potentially tissue-damaging organic solvents |
| Stability | Thermally labile (>70°C), pH-sensitive, photosensitive | Requires protection from light, moderate temperature maintenance, and neutral pH buffers |
| Absorbance | λmax = 440 nm | Enables spectrophotometric quantification in experimental solutions |
| Isomerism | Multiple cis/trans isomers (this compound I-V) | Standardization of specific isomers needed for reproducible dosing |
| Biological Half-life | Rapid hydrolysis to crocetin in plasma | Brief exposure times may be necessary for accurate effect assessment |
For organ bath experiments, this compound is typically prepared as a stock solution in purified water or appropriate buffer. One documented protocol dissolves 20 mg this compound with 12.5 mg EDTA in 4 mL triple-distilled water, yielding a 50 mmol/L stock solution that can be stored at 4°C for limited periods [4]. For quantitative studies, this compound standards can be quantified using UPLC-MS/MS methods, which help avoid in-source dissociation and matrix effects that complicate accurate quantification [3]. Extraction efficiency varies by source material, with saffron and gardenia fruits yielding different this compound profiles. Optimal extraction from gardenia fruits occurs at 55°C for 57 minutes using 56% ethanol, achieving concentrations of approximately 6.64 mg/g dried powder [8].
The organ bath system provides a controlled environment for evaluating contractile responses in isolated tissue specimens. The basic setup includes a temperature-regulated tissue chamber containing oxygenated physiological solution, transducers for force measurement, and data acquisition systems. A typical protocol utilizes Krebs-Henseleit solution (composition: 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11 mM glucose, and 2.5 mM CaCl₂) maintained at 37°C and continuously bubbled with carbogen gas (95% O₂/5% CO₂) to maintain physiological pH (7.4) and oxygenation [6] [7]. Tissues are suspended under optimal resting tension (typically 1-2 g for intestinal strips) and allowed to equilibrate for 60-90 minutes with regular solution changes before experimental interventions.
Tissue preparation methods vary based on the target organ. For intestinal studies, such as rat colon, both longitudinal and circular smooth muscle strips can be carefully dissected and mounted in the organ bath [6] [7]. The tissue specimens should be approximately 1-2 cm in length and 2-3 mm in width to ensure adequate oxygenation of all tissue layers. Vascular tissues may require different dimensions and resting tensions based on vessel size and wall thickness. Following mounting, tissues undergo an equilibration period where they develop stable basal tone, after which viability is assessed using standard contractile agents like acetylcholine (10⁻⁶ M) or potassium chloride (60 mM). Tissues demonstrating inadequate responses should be excluded from experimental analysis.
This compound is typically applied to the organ bath in cumulative concentrations ranging from 0.2 to 1.0 mmol/L, based on documented experimental designs [4]. Each concentration should remain in contact with the tissue for a sufficient period to reach a stable response (typically 5-10 minutes) before subsequent additions. Contractile responses can be evaluated against standard agonists like acetylcholine (10⁻⁹–10⁻⁵ M) to provide reference points for effect magnitude [6]. Both amplitude and frequency of spontaneous contractions should be recorded, in addition to responses to electrical field stimulation (EFS) where applicable. EFS parameters typically range from 0.1–20 Hz, with pulse durations of 0.5 ms at supramaximal voltage (approximately 70 V), delivered via parallel platinum electrodes [6].
To investigate mechanisms of action, specific inhibitors can be introduced to the organ bath prior to this compound exposure. For example, atropine (10⁻⁶ M) can be applied to assess cholinergic pathway involvement [6] [7]. Similarly, inhibitors of key signaling pathways such as PI3K/AKT/mTOR, MAPK, or JAK/STAT can be employed to delineate this compound's molecular targets [5]. Experimental protocols should include appropriate control tissues exposed to vehicle solutions alone to account for time-dependent changes in tissue responsiveness. Data is typically normalized to tissue weight or cross-sectional area to enable comparisons across preparations.
Table 2: Documented Experimental Parameters for this compound in Organ Bath Studies
| Experimental Aspect | Reported Parameters | References |
|---|---|---|
| Effective Concentration Range | 0.2-1.0 mmol/L | [4] |
| Incubation Duration | 0-72 hours (time-dependent effects observed) | [4] |
| Temperature Conditions | 37°C (physiological) | [6] [7] |
| Solvent Compatibility | Aqueous solutions (water, physiological buffers) | [1] [4] |
| Electrical Field Stimulation | 0.1-20 Hz, 0.5 ms pulse duration, 70 V | [6] |
| Response to Cholinergic Blockade | Variable based on tissue type | [6] [7] |
This compound exerts its biological effects through modulation of multiple cell signaling pathways that potentially influence smooth muscle contractility and neural regulation. In cancer cell models, this compound has demonstrated pro-apoptotic effects through downregulation of the JAK/STAT pathway, specifically reducing Jak2 and Stat3 expression while promoting caspase-3 activation [4]. Similar mechanisms may contribute to its effects on electrically-stimulated contractile responses in certain tissues. The neuroprotective properties of this compound involve activation of the PI3K/AKT/mTOR pathway, Notch signaling, and cyclic-AMP response element-binding protein (CREB) [5]. These pathways potentially influence neurogenic components of contractile responses in organ bath preparations.
The cardiovascular effects of this compound appear mediated through inhibition of toll-like receptors, while its impact on metabolic disorders involves regulation of AMP-activated protein kinase (AMPK), mitogen-activated protein kinases (MAPK), and peroxisome proliferator-activated receptor (PPAR) pathways [5]. Additionally, this compound demonstrates antioxidant properties through nuclear factor-erythroid factor 2-related factor 2 (Nrf2) pathway activation and p53 signaling pathway stimulation, which may contribute to tissue protection in inflammatory conditions [5]. Understanding these diverse mechanisms provides a framework for interpreting this compound's effects in organ bath experiments and designing appropriate pharmacological interventions.
Diagram 1: this compound Molecular Signaling Pathways. This diagram illustrates the key molecular pathways modulated by this compound, showing both activating and inhibitory effects that may underlie its physiological actions in various tissue types.
Contractile responses in organ bath experiments are typically quantified as force development in grams or millinewtons (mN), with data often normalized to tissue cross-sectional area to enable comparisons between preparations. The cross-sectional area (CSA) can be calculated using the formula: CSA = tissue mass (g) / [tissue length (cm) × density (g/cm³)], where density is approximately 1.05 g/cm³ for smooth muscle tissues. For electrical field stimulation experiments, responses are frequently expressed as percentage of maximal response to a reference agonist like acetylcholine (10⁻⁵ M) or as absolute force development. Neurogenic components can be identified by their sensitivity to tetrodotoxin (TTX, 1 μM), which blocks neuronal sodium channels and thereby eliminates neural contributions to the contractile response.
Data analysis should account for both amplitude and kinetics of responses. Key parameters include: (1) basal tone (resting tension), (2) amplitude of spontaneous phasic contractions, (3) frequency of spontaneous contractions, (4) response magnitude to agonists, and (5) response to EFS. For concentration-response studies, data can be fitted to sigmoidal curves using nonlinear regression to determine EC₅₀ values (concentration producing half-maximal effect) and maximal responses (Eₘₐₓ). Statistical comparisons between treatment groups should employ appropriate tests such as Student's t-test for two groups or ANOVA with post-hoc testing for multiple comparisons, with significance set at p < 0.05.
Table 3: Documented Effects of this compound in Experimental Models
| Experimental System | Observed Effects | Concentrations/Exposure | References |
|---|---|---|---|
| Human skin cancer cells A431 and SCL-1 | Dose-dependent inhibition of cell viability; G0/G1 cell cycle arrest; promoted apoptosis | 0.2-1.0 mmol/L for 24 h | [4] |
| Rat colon smooth muscle strips | Altered response to electrical field stimulation; minimal effect on direct acetylcholine response | Comparable to therapeutic concentrations | [6] |
| Saffron extracts | Antioxidant activity via ORAC assay: 50.9 ± 0.5; NO scavenging: 35.2 ± 0.2% inhibition | Varies by extraction method and source | [2] |
| Diabetic nephropathy model | Amelioration of oxidative stress and inflammatory cascade | Preclinical model dosing | [5] |
| Coronary artery disease patients | Improved gene expression of SIRT1, AMPK, LOX1, NF-κB, and MCP-1 | Clinical trial: 20 mg/day | [5] |
Successful investigation of this compound in organ bath systems requires attention to several technical considerations. This compound's thermal instability necessitates maintaining physiological temperatures (37°C) without excessive heating that might promote degradation [8]. The compound's photosensitivity warrants protecting solutions and tissues from direct light exposure throughout experiments. When preparing this compound solutions, fresh stock solutions should be prepared regularly, and concentration verification via spectrophotometry (440 nm absorbance) is recommended when possible. For studies examining neural mechanisms, electrical field stimulation parameters should be carefully calibrated to selectively activate neural elements without direct smooth muscle stimulation.
Common challenges in organ bath experiments with this compound include response variability between tissue specimens and potential time-dependent changes in tissue responsiveness. These issues can be mitigated through adequate sample sizes, careful tissue handling to minimize damage during dissection, and appropriate counterbalancing of experimental treatments. When examining subtle effects on neurogenic responses, confirming neural integrity through verification of tetrodotoxin-sensitive components is essential. For investigations of mechanism, selective inhibitors should be pre-tested to confirm efficacy and specificity in the tissue system under study.
Interpretation of this compound effects in organ bath systems should consider its multiple molecular targets and potential tissue-specific actions. The concentrations required for observable effects in ex vivo systems may exceed plasma levels achievable through oral administration in vivo, reflecting extensive metabolism and rapid hydrolysis to crocetin in the intestinal tract [1]. Thus, findings from organ bath studies primarily demonstrate pharmacological potential rather than predicting precise clinical effects. Additionally, this compound's diverse effects on signaling pathways suggest it may exert modulatory rather than directly agonist/antagonist actions on contractile responses.
Translation of organ bath findings to physiological or therapeutic contexts should incorporate consideration of metabolic transformation, with this compound being hydrolyzed to crocetin by intestinal enzymes and fecal bacteria [1]. This transformation potentially alters biological activity and should inform interpretation of results. Furthermore, potential sex-dependent responses warrant consideration, as some studies have identified differential effects in male versus female tissues [7]. These factors highlight the importance of complementary in vitro, ex vivo, and in vivo approaches for comprehensive characterization of this compound's pharmacological properties.
Organ bath methodologies provide valuable approaches for characterizing this compound's direct effects on smooth muscle contractility and neural regulation. The experimental protocols outlined herein enable standardized investigation of this unique water-soluble carotenoid across various tissue systems. This compound's multifaceted mechanisms of action, encompassing modulation of PI3K/AKT/mTOR, JAK/STAT, MAPK, and other signaling pathways, underlie its diverse physiological effects [5]. These properties, combined with its favorable safety profile documented in clinical trials [1], support continued investigation of its therapeutic potential.
Future research directions should address several knowledge gaps, including detailed concentration-response relationships across different tissue types, comparative potency of different this compound isomers, and potential interactions with conventional pharmacological agents. Advanced experimental approaches might incorporate simultaneous measurement of contractile responses and intracellular signaling events, or tissue-specific knockout models to elucidate precise mechanisms. Standardization of this compound sources and extraction methods will enhance reproducibility across studies [3] [8]. As research progresses, organ bath techniques will continue providing fundamental insights into this compound's physiological actions and therapeutic potential for gastrointestinal, cardiovascular, and other disorders characterized by altered smooth muscle function.
PMC (2025). Development of a UHPLC-MS method to avoid the in-source dissociation interference for crocins in Buddlejae flos and yellow rice. Frontiers in Plant Science. [3]
PMC (2022). This compound: Functional characteristics, extraction, food applications, and cognition-enhancing effects. Frontiers in Nutrition. [1]
PMC (2018). This compound promotes apoptosis of human skin cancer cells by downregulating JAK/STAT pathway. Experimental and Therapeutic Medicine. [4]
PubMed (2022). This compound molecular signaling pathways at a glance: A comprehensive review. Phytotherapy Research. [5]
ScienceDirect (2024). Improved Extraction of this compound and Comprehensive Investigation of Its Physicochemical and Functional Properties. Journal of Food Engineering. [9]
Frontiers (2023). Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy. Frontiers in Neuroscience. [6]
MDPI (2024). Ex Vivo Study of Colon Health, Contractility and Innervation after Regular Exposure to Instant Cascara Beverage. Foods. [7]
MDPI (2023). Evaluation of this compound Content and In Vitro Antioxidant and Anti-Glycation Activity of Different Saffron Extracts. Plants. [2]
MDPI (2022). Extraction Optimization of this compound from Gardenia Fruits Using Response Surface Methodology. Horticulturae. [8]
Q1: What are the most critical factors to control to prevent crocin degradation during storage?
Q2: I need high-purity this compound-I, but my yields are low due to degradation during purification. What can I do?
Q3: How can I improve the stability of crocins during the initial extraction from saffron?
Issue: The structural similarity of different crocins makes it difficult to isolate pure this compound-I without significant loss or degradation using standard batch chromatography.
Solution: Implement a continuous chromatography process.
The following diagram illustrates the core concept of the MCSGP process, showing how impurities are separated from the target product (this compound-I) through internal recycling.
Diagram 1: The MCSGP process uses two columns to recycle impure fractions, maximizing yield and purity of this compound-I [2].
Issue: Crocins, especially the thermally sensitive this compound-I, degrade when exposed to high temperatures or inefficient purification methods.
Solution: Use antisolvent precipitation as a cost-effective and mild enrichment step.
The workflow for this antisolvent precipitation method is summarized below.
Diagram 2: Experimental workflow for enriching crocins via antisolvent precipitation [1].
For quick reference, here are the key parameters for the discussed methods.
Table 1: Key Parameters for Antisolvent Precipitation of Crocins [1]
| Parameter | Optimal Value | Purpose/Note |
|---|---|---|
| Saffron Concentration | 59.94 mg/mL | Balanced concentration for efficient precipitation |
| Antisolvent-to-Solvent Ratio | 3.09 | Critical for inducing selective precipitation |
| Antisolvent Addition Rate | 782.42 µL/min | Controlled rate for optimal crystal formation |
| Temperature | 28.3 °C | Maintains stability of heat-sensitive this compound-I |
| Antisolvent (Total Crocins) | Ethyl Acetate | Increased total this compound content by 81% |
| Antisolvent (this compound-I) | Ethyl Acetoacetate | Selectively increased this compound-I to 47% of total |
Table 2: Stability and Storage Conditions for this compound Samples [1] [2]
| Factor | Recommended Condition | Rationale |
|---|---|---|
| Light | Store in darkness; use light-opaque containers | Prevents photoisomerization and degradation |
| Temperature | Store at low temperatures (e.g., -20°C) | Slows down kinetic degradation processes |
| Solvent (Purification) | Use ethanol | A greener solvent that avoids harsh conditions |
| pH | Avoid acidic conditions (low pH) | Acidic environments accelerate this compound degradation |
The table below summarizes the key techniques identified in the current literature for enhancing the solubility and bioavailability of crocin.
| Technique | Key Formulation Details | Mechanism of Action | Key Experimental Findings | Impact on Solubility/Bioavailability |
|---|---|---|---|---|
| Phospholipid Complexation [1] [2] | This compound to Egg Phosphatidylcholine (EPC) molar ratio of 1:2; solvent evaporation method. | Formation of a complex via hydrogen bonding, increasing lipophilicity. | Optimal 1:2 ratio confirmed by Molecular Dynamics; decreased crystallinity (XRD); increased n-octanol solubility [1] [2]. | Enhances lipophilic solubility, promising for improved oral bioavailability [1] [2]. |
| Mixed Micelle Formation [3] | Combination with saponin glycyrrhizin (GA) and/or linoleic acid in aqueous solution. | Formation of mixed micelles through amphiphilic interactions. | NMR studies (T2 relaxation, NOESY) confirm incorporation into micelles; located near lipid bilayer surface [3]. | Improves aqueous stability and protects from degradation/oxidation [3]. |
| Antisolvent Precipitation [4] | Ethyl acetate antisolvent; saffron conc.: 59.94 mg/mL; antisolvent-to-solvent ratio: 3.09. | Selective precipitation to enrich this compound content and remove impurities (e.g., picrothis compound). | Increased total this compound content by 81%; this compound-I content reached 55% of total crocins [4]. | Purification indirectly supports solubility studies by providing high-purity, concentrated material [4]. |
| Multicolumn Chromatography (MCSGP) [5] | Twin-column countercurrent chromatography with ethanol as a green solvent. | Continuous chromatographic separation resolving purity-yield trade-off. | Achieved 99.7% purity; +334% recovery and -92% solvent consumption compared to batch process [5]. | Purification indirectly supports solubility studies by providing high-purity, concentrated material [5]. |
Here are the detailed methodologies for two primary techniques, presented as step-by-step guides suitable for a laboratory setting.
This protocol is adapted from the solvent evaporation method used in recent studies [1] [2].
Step 1: In-silico Screening (Optional but Recommended)
Step 2: Complex Preparation
Step 3: Characterization & Validation
The following diagram illustrates the core experimental workflow for creating and validating the phospholipid complex.
This protocol is based on an NMR study that characterized this compound's interaction with other amphiphiles [3].
Step 1: Preparation of Stock Solutions
Step 2: Mixed Micelle Formation
Step 3: Characterization & Validation
The following diagram illustrates the process of forming and validating mixed micelles.
Q1: Our prepared this compound-phospholipid complex shows poor complexation efficiency in FTIR and XRD. What could be the reason?
Q2: When attempting to form mixed micelles, how can I conclusively prove that this compound is integrated into the micelle and not just coexisting in solution?
Q3: Why is the purity of the starting this compound material important for solubility enhancement experiments?
The core challenge is that crocin is highly sensitive to heat, light, and acidic pH, leading to degradation and low oral bioavailability [1] [2]. The following table summarizes the primary formulation approaches to overcome these issues.
| Strategy | Mechanism of Action | Key Outcomes & Improvements |
|---|
| Cyclodextrin Inclusion Complexes [2] | Formation of host-guest complexes where crocetin (active metabolite) is encapsulated within the hydrophobic cyclodextrin cavity. | Solubility: Increased by 6,500-10,000 times. Stability: Significant improvement under heat, light, and humid conditions. Bioavailability: Oral bioavailability in rats increased 3 to 4-fold. | | Alternative Drying Techniques [3] | Using freeze-drying (lyophilization) instead of traditional shade drying to process saffron stigmas. | Quality Preservation: Better preserves this compound, picrothis compound, and safranal content. Structural Integrity: Maintains superior cellular integrity of the material. Color Retention: Results in higher anthocyanin and this compound content. | | Gastroretentive Drug Delivery Systems (Conceptual) | Extending gastric residence time to allow for more gradual release and potentially reduced exposure to harsh acidic conditions. | Note: This is a proven strategy for other pH-sensitive compounds like curcumin [4] [5]. While specific research for this compound was not found in the search results, the principle is highly relevant for gastric instability. |
This protocol is adapted from a study that successfully enhanced the properties of trans-crocetin (CRT), the active metabolite of this compound [2].
This protocol focuses on preserving this compound from the initial material processing stage [3].
Problem: Low encapsulation efficiency in cyclodextrin complexes.
Problem: The inclusion complex powder is hygroscopic.
Problem: Inconsistent results when reproducing the freeze-drying process.
The following diagram illustrates the experimental workflow for creating and analyzing cyclodextrin inclusion complexes.
The core finding from recent research is that after oral administration, crocin is rapidly and extensively metabolized into its aglycone, crocetin, primarily by the gut microbiota, rather than by human or animal metabolic enzymes [1].
The following table summarizes the key experimental observations:
| Aspect | Key Finding | Experimental Context |
|---|---|---|
| Primary Metabolic Site | Gut microbiota [1] | In vivo (mice, rats); in vitro with gut flora cultures |
| Role of Hepatic/Intestinal Microsomes | Limited contribution (<10% conversion) [1] | In vitro incubation with microsomes |
| Stability in GI Tract Fluids | Relatively stable (no crocetin detected) [1] | In vitro incubation in artificial gastric and intestinal fluid |
| Impact of Gut Flora Inhibition | Drastically reduced crocetin production; abolished antidepressant effect of this compound [1] | In vivo studies with antibiotic cocktail (ABX)-treated mice |
| Bioavailability | This compound: Low (Cmax = 43.5 ± 8.6 μg/L). Crocetin (metabolite): High (Cmax = 4662.5 ± 586.1 μg/L) [1] | Pharmacokinetic study in mice after oral this compound administration (300 mg/kg) |
Since direct protocols for preventing enzymatic degradation are not available, your research could explore the following areas based on existing knowledge:
The diagram below illustrates the metabolic fate of orally administered this compound and a key experimental approach to inhibit its degradation, as revealed by the current research.
The table below summarizes the primary environmental factors that degrade crocin and the recommended countermeasures.
| Factor | Effect on this compound | Recommended Storage Condition |
|---|---|---|
| Temperature | High temperatures accelerate degradation and cause significant activity loss [1]. | Store at low temperatures; specific optimal range for pure compound not defined in search results. |
| Light Exposure | Exposure to light, particularly short-wavelength "blue" light, induces oxidative stress and degradation; sensitive to general light exposure [2] [3]. | Protect from light, especially short-wavelength/blue light. Use amber glass or opaque containers. |
| Oxygen | Presence of oxygen contributes to degradation [1]. | Store in an inert atmosphere (e.g., nitrogen). Use sealed containers to minimize oxygen exposure. |
| pH | Stability decreases in acidic environments; unstable at low pH [3] [1]. | Maintain in a neutral-to-alkaline pH environment. |
| Physical State | The compound is insoluble in water and most organic solvents, complicating its formulation and storage as a pure substance [4]. | Consider advanced formulation strategies (see below) to overcome inherent instability. |
Given the inherent instability of pure this compound, advanced formulation strategies are often necessary for viable storage and application.
| Strategy | Methodology | Key Outcome |
|---|---|---|
| Cyclodextrin Inclusion Complexes | Form inclusion complexes (ICs) with cyclodextrins (α-CD, HP-β-CD, γ-CD) via sonication and freeze-drying [4]. | Increases water solubility by 6500-10,000 times and significantly improves stability against heat, light, and moisture. Oral bioavailability in rats increased 3-4 times [4]. |
| Nanoencapsulation in Double-Layer Emulsions | Create Water-in-Oil-in-Water (W1/O/W2) emulsions using surfactants (e.g., PGPR) and biopolymer coatings (e.g., Pectin, Gum Arabic) [1]. | Protects against acidic pH (stomach) and controls release in the intestine. Pectin-stabilized emulsions showed the highest viscosity and lowest premature release [1]. |
You can use the following workflow to experimentally determine the best storage conditions for your specific this compound sample.
Methodology Details:
Q1: Why is the this compound in my aqueous solution degrading even when stored in the dark at 4°C? A: Pure this compound has inherently low stability and water solubility [4] [3]. Even under ideal physical conditions, it remains susceptible to hydrolysis and oxidation over time. For aqueous solutions, formulating this compound as a cyclodextrin inclusion complex is the most effective way to improve both solubility and solution-state stability [4].
Q2: I am developing an oral drug. How can I protect this compound from degradation in the stomach? A: The acidic environment of the stomach (pH ~1.2) rapidly degrades this compound [1]. Nanoencapsulation in double-layer emulsions stabilized with pectin has proven effective. This creates a physical barrier that significantly reduces this compound release in simulated stomach conditions, allowing targeted delivery to the intestine [1].
Q3: My this compound is a dry powder. What is the biggest storage hazard? A: Even in dry form, this compound remains highly sensitive to light and oxygen [2] [1]. For long-term storage, ensure it is in a tightly sealed, light-proof container. For maximum protection, consider replacing the headspace air with an inert gas like nitrogen or argon [1].
| Nanoformulation Type | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Advantages / Applications | Citation |
|---|---|---|---|---|---|
| Crocin Nano-Chitosan | Information not specified | Information not specified | Information not specified | Improved memory/anti-anxiety in Alzheimer's model; uses lower this compound dose | [1] |
| This compound-Loaded Niosomes | 145.4 ± 19.5 | -22.3 ± 3.11 | 55.3 ± 7.1 | Reverses cytotoxicity & oxidative stress (e.g., from Paraquat) | [2] |
| This compound Nano-Niosomes | 80 - 150 | Information not specified | Information not specified | Protects against renal ischemia-reperfusion injury | [3] |
| This compound Nanoparticles (CRO-NPs) | 9.3 | Information not specified | Information not specified | Enhanced antitumor effect against hepatocellular carcinoma | [4] |
| PLGA NPs (Co-delivery) | 174.2 ± 1.57 | Information not specified | 58.95 ± 2.58 | Co-delivers this compound & doxorubicin; sustained release; enhanced anticancer effect | [5] |
| Magnetic NPs (MNPs@ZIF-8) | 50 - 100 | Information not specified | Information not specified | New delivery system; demonstrates cytotoxicity to MCF-7 breast cancer cells | [6] |
Here are answers to some specific technical challenges you might encounter.
Here are detailed methodologies for two common preparation techniques as described in the literature.
This protocol is adapted from a study on protecting against renal injury. [3] The workflow for this process is outlined below.
Characterization: The resulting niosomes can be characterized for size using Dynamic Light Scattering (DLS) and for morphology using Scanning Electron Microscopy (SEM). The release profile can be studied using the membrane dialysis technique in PBS at 37°C, with samples taken at intervals and analyzed via UV-Vis spectrophotometry at 440 nm. [3]
This protocol is adapted from a study on Alzheimer's disease models. [1]
Characterization: The hydrodynamic particle size can be investigated using Dynamic Light Scattering (DLS). Encapsulation Efficiency (EE) and Loading Capacity (LC) are calculated using the formulas below, determined by measuring free this compound in the supernatant via UV-Vis spectrophotometry at 440 nm. [1]
When developing these systems for clinical application, it's crucial to look beyond the laboratory scale. The "translational gap" in nanomedicine is wide, with many formulations failing to reach patients due to challenges in manufacturing, stability, and regulatory hurdles. [7] To bridge this gap:
The following table summarizes three modern methods for enhancing crocin extraction yield, highlighting their optimized conditions and key outcomes.
| Extraction Technique | Optimized Conditions | Key Outcomes & Yield | Advantages |
|---|
| Ultrasound-Assisted Extraction (UAE) with NADES [1] | - Solvent: ChCl-Sor (1:1) NADES
This integrated method focuses on maximizing yield and preserving compound integrity [1].
Sample Pretreatment (Cryogenic Grinding)
NADES Preparation
Ultrasound-Assisted Extraction
Separation and Analysis
This protocol is designed for purifying and enriching crocins from a crude extract [2].
Crude Extract Preparation
Precipitation Optimization
Collection and Washing
Here are some common problems and their solutions.
| Problem | Possible Causes | Solutions |
|---|---|---|
| Low Extraction Yield | Inefficient cell disruption; suboptimal solvent or power settings. | Implement cryogenic grinding for finer particles and better compound preservation [1]. Systematically optimize solvent, power, and time using RSM [1] [2]. |
| Poor this compound Selectivity/Purity | Co-extraction of interfering compounds (e.g., picrothis compound). | Use antisolvent precipitation with ethyl acetoacetate to selectively enrich this compound-I over other components [2]. |
| Inconsistent Results Between Batches | Variability in raw material or uncontrolled extraction parameters. | Standardize saffron source and grinding procedure. Strictly control parameters like ultrasonic power, temperature, and addition rates. |
The diagram below outlines a logical pathway for planning and optimizing this compound extraction experiments.
For a high-level overview, the table below compares the core principles, key outcomes, and main advantages of three advanced purification methods.
| Method | Core Principle | Reported Purity & Yield | Key Advantages |
|---|
| Multicolumn Countercurrent Chromatography (MCSGP) [1] [2] | Continuous, counter-current separation with internal recycling of impure fractions [2]. | Purity: 99.7% [1] [2] Recovery: +334% vs. batch process [1] [2] | Resolves yield-purity trade-off; drastically reduces solvent use (-92%) and increases productivity (+307%) [1] [2]. | | Antisolvent Precipitation [3] | Selective precipitation of crocins by adding a nonsolvent (e.g., ethyl Acetate) to the extract. | Total Crocins: +81% enrichment [3] Crocin-I: Up to 55% of total crocins [3] | Cost-effective, simple, and scalable; ideal for thermally sensitive crocins; no complex equipment needed [3]. | | Crystallization [4] [5] | Multi-step crystallization using a solvent like 80% ethanol at controlled temperatures. | Purity: >97% after a second crystallization [4] Production Yield: 19.6% (1st step) and 13.4% (2nd step) [5] | Simple and reliable technique; can achieve very high purity with repeated steps [4]. |
This method is recommended for initial extract enrichment due to its simplicity and effectiveness [3].
Step 1: Raw Extract Preparation
Step 2: Optimized Precipitation
This advanced chromatographic technique is suitable for producing ultra-pure this compound-I for pharmacological studies [2].
Step 1: Feed Preparation and Stabilization
Step 2: Multicolumn Purification Process
The following diagram illustrates the operational workflow of one MCSGP cycle.
Issue: Low Recovery Yield and Purity Trade-off in Chromatography
Issue: this compound Degradation During Processing
Issue: Inefficient Separation from Complex Matrix
Crocin is highly sensitive to heat and pH, which presents a major challenge during processing. The table below summarizes the primary factors affecting its stability.
| Factor | Effect on this compound Stability | Key Findings from Literature |
|---|---|---|
| High Temperature | Significant degradation, especially > 70°C [1] [2] | Thermal degradation follows first-order kinetics; higher temperatures drastically increase degradation rate constant (k) [2]. |
| Low pH | Increased degradation rate [2] | Strongly acidic conditions (e.g., pH 2) cause much faster degradation compared to near-neutral pH [2]. |
| Drying Method | Major impact on retention [3] [4] | Freeze-drying at very low temperatures (-80°C) superior to thermal or shade drying for preserving this compound and color [3]. |
Freeze-drying (lyophilization) under optimized conditions is a highly effective method for preserving this compound.
| Parameter | Recommendation | Observed Outcome |
|---|---|---|
| Temperature | -80°C [3] | Best retention of this compound (90.14 mg/g), color, antioxidant capacity, and microstructure [3]. |
| Time | 44 hours [3] | Optimal duration for process at -80°C [3]. |
Experimental Protocol (Freeze-Drying):
Encapsulating this compound in biopolymer nanoparticles can shield it from heat and other degrading factors.
Experimental Protocol (Chitosan-Alginate Nanoparticles):
This is a lower-cost alternative to freeze-drying that can still preserve this compound well if parameters are controlled.
Experimental Protocol (Foam-Mat Drying):
| Problem | Possible Cause | Solution |
|---|---|---|
| Low this compound yield after extraction. | Overly high extraction temperature or prolonged time degrading this compound [4] [1]. | Optimize using RSM: lower temperature (50-60°C), shorter times, and use 50-60% ethanol as solvent [1]. |
| Rapid this compound degradation in solution during analysis. | Low pH of the solvent or storage conditions; exposure to light and heat [2] [6]. | Adjust solution to a near-neutral pH. Store solutions in the dark at 4°C or lower, and analyze immediately [2] [6]. |
| Poor encapsulation efficiency (EE). | Suboptimal polymer ratio, pH, or mixing conditions during nanoparticle synthesis [5]. | Systemically optimize parameters like Cs:Alg ratio and pH using Response Surface Methodology (RSM) to find the ideal combination for high EE [5]. |
The following diagrams illustrate a recommended experimental workflow and the molecular mechanism by which encapsulation protects this compound.
| Method Name | Principle | Measured Parameter | Key Applications | Notable Advantages/Limitations |
|---|---|---|---|---|
| Crocin Bleaching Assay (CBA) | Monitors this compound's absorbance decay at 440 nm as it is oxidized by peroxyl radicals from AAPH [1] [2]. | Relative rate constant (Krel) or % Inhibition of Bleaching [1]. | Plasma, natural compounds, plant extracts [1] [3]. | Adv.: Sensitive, economical. Limit: Susceptible to interference (e.g., bilirubin) [1]. |
| Oxygen Radical Absorbance Capacity (ORAC) | Measures fluorescence decay of fluorescein; antioxidant protection is quantified as the area under the curve (AUC) [4] [5]. | Trolox Equivalents [4] [5]. | Saffron extracts, natural compounds [4]. | Adv.: Reliable, accounts for reaction kinetics. Limit: Requires fluorescence detection [4]. |
| DPPH Radical Scavenging Assay | Tracks reduction of purple DPPH radical to yellow product, measured at 517 nm [5] [6]. | % Scavenging or IC50 (concentration for 50% scavenging) [5] [6]. | Pure compounds, initial antioxidant screening [5]. | Adv.: Simple, rapid. Limit: Requires organic solvents [4]. |
| Nitric Oxide (NO) Scavenging Assay | Measures inhibition of NO radicals generated from sodium nitroprusside [4]. | % Inhibition of NO radical formation [4]. | Plant extracts [4]. | Provides specific insight into NO pathway activity [4]. |
| Ferric Reducing Antioxidant Power (FRAP) | Measures reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at low pH [1]. | Absorbance change correlated with reducing power [1]. | Plasma, biological samples [1]. | Simple, does not involve radicals; used for comparison [1]. |
For researchers aiming to implement these assays, here are the core protocols as described in the literature.
The following diagram outlines the key steps and decision points in the CBA workflow:
Key steps involve preparing the peroxyl radical generator AAPH, adding this compound and the test antioxidant, and monitoring the bleaching kinetics [1] [2]. Results can be calculated using the Bors method (relative rate constant, Krel) requiring multiple antioxidant concentrations, or the Tsimidou method (% inhibition of bleaching) from a single concentration point [1].
The ORAC assay is a widely accepted method that uses fluorescein as a fluorescent probe [4] [5].
This common method is suitable for initial screening [5] [6].
[(Abs_control - Abs_sample) / Abs_control] × 100. The IC50 value (concentration causing 50% reduction of DPPH) can be determined from a dose-response curve [5].Different methods can yield different insights, as demonstrated by studies comparing various samples.
Table 1: Antioxidant Performance of Different Saffron Extracts
| Saffron Variety | This compound Content (ng/mL) | ORAC Value (Trolox Equiv.) | NO Scavenging (% Inhibition) | Source/Reference |
|---|---|---|---|---|
| Greek | 111,000 | 50.9 | 35.2 | [4] [7] |
| Sicilian | 128,000 | Data Not Explicitly Shown | Lower than Greek | [4] [7] |
| Iranian | 126,000 | Data Not Explicitly Shown | Lower than Greek | [4] [7] |
This table illustrates that a higher this compound content does not always directly translate to higher antioxidant activity in all assays. Greek saffron, despite having less this compound, showed superior ORAC and NO scavenging activity, likely due to its higher total phenolic content, a different class of antioxidants [4] [7].
Table 2: Relative Antioxidant Activity of Pure Compounds (CBA)
| Antioxidant | Relative Activity Order (CBA) | Notes | Source/Reference |
|---|---|---|---|
| Ascorbic Acid | Highest | — | [1] |
| Uric Acid | Intermediate | Can act as a prooxidant at high concentrations [1]. | [1] |
| Trolox | Lower than Ascorbic/Uric Acid | — | [1] |
| Bilirubin | Interferes with assay | Absorbance spectrum overlaps with this compound, causing interference [1]. | [1] |
The table below summarizes quantitative data from key studies, showcasing crocin's effects in diverse disease models.
| Disease Model | Experimental Subject | This compound Dosage | Key Anti-inflammatory Outcomes | Primary Citation |
|---|---|---|---|---|
| Renal Ischemia/Reperfusion Injury [1] | Male Wistar rats | 100, 200, 400 mg/kg (IP) | ↓ Leukocyte infiltration; ↓ TNF-α mRNA; ↓ ICAM-1 mRNA [1] | |
| Metabolic Syndrome [2] | Human clinical trial (28 participants) | 15 mg, twice daily (oral, 8 weeks) | ↓ IL-2; ↓ IL-10; ↓ IFN-γ; ↓ VEGF [2] | |
| Repetitive Mild Traumatic Brain Injury [3] | Male BABL/c mice | 30 mg/kg (IP) | ↓ TNF-α; ↓ IFN-γ; improved neurological & motor function [3] | |
| Post-Surgical Tendon Adhesion [4] | Achilles tendon rat model | Not specified (oral) | ↓ Inflammation; ↓ Fibrosis; ↓ Collagen deposition [4] | |
| Morphine Withdrawal Syndrome [5] | Male albino mice | 100, 200, 400 mg/kg (IP) | ↓ Withdrawal behaviors; ↓ Serum TNF-α levels [5] |
To assist in experimental design and reproducibility, here are the methodologies from two pivotal studies.
Renal Ischemia/Reperfusion (I/R) Injury Model [1]:
Human Clinical Trial in Metabolic Syndrome [2]:
This compound exerts anti-inflammatory effects through a multi-targeted mechanism, primarily centered on reducing oxidative stress and modulating subsequent inflammatory signaling. The diagram below illustrates this coordinated pathway.
The key mechanistic insights supported by experimental data are [1] [2] [3]:
When evaluating this compound against conventional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), distinct profiles emerge.
| Feature | This compound | Traditional NSAIDs |
|---|---|---|
| Primary Mechanism | Antioxidant; multi-target cytokine suppression [1] [2] [3] | Cyclooxygenase (COX) enzyme inhibition [6] [7] |
| Key Molecular Targets | ROS, TNF-α, ICAM-1, ILs, IFN-γ [1] [2] | COX-1, COX-2, Prostaglandins [6] |
| Gastrointestinal Risk | No histopathological damage reported in animal studies [4] | Well-recognized, from dyspepsia to ulceration [6] [7] |
| Cardiovascular Risk | Not reported in available studies | Associated with increased risk (hypertension, heart failure) [6] [7] |
| Renal Risk | Protective in renal injury models [1] | Can cause adverse effects, especially with pre-existing impairment [6] [7] |
Key Advantages of this compound:
Advantages of NSAIDs:
Current evidence robustly validates this compound's anti-inflammatory efficacy through multifaceted mechanisms. Its strong antioxidant property and ability to suppress critical mediators like TNF-α and ICAM-1 make it a compelling candidate for further therapeutic development.
This compound, a bioactive compound from saffron, exerts neuroprotection via several key pathways. The table below summarizes the primary mechanisms and supporting experimental evidence.
| Mechanism of Action | Key Pathway/Targets Involved | Experimental Evidence (Models Used) | Quantitative/Outcome Data |
|---|
| Anti-Oxidative Stress | ↑ Antioxidant enzymes (SOD, GPx, GR); ↓ ROS & MDA [1] [2] | • In vitro: L-glutamate-damaged HT22 cells [1] • In vivo: METH-induced neurodegeneration in rats [2] | • ↓ intracellular ROS in HT22 cells [1] • ↓ lipid peroxidation (MDA); ↑ SOD, GPx, GR activity in rat hippocampus [2] | | Anti-Apoptosis | ↑ Bcl-xL, p-Akt, p-mTOR; ↓ Bax, Bad, cleaved caspase-3 [1] [2] | • In vitro: L-glutamate-damaged HT22 cells [1] • In vivo: METH-induced neurodegeneration in rats [2] | • Enhanced HT22 cell viability; reduced apoptotic rate [1] • Altered Bax/Bcl-2 ratio; ↓ cleaved caspase-3 in rat hippocampus [2] | | Anti-Neuroinflammation | ↓ Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) [2] [3] | • In vivo: Traumatic Brain Injury (TBI) in mice [3] • In vivo: METH-induced neurodegeneration in rats [2] | • ↓ TNF-α and IL-1β in rat hippocampus [2] • ↓ microglial activation in TBI mice [3] | | Modulation of Neurotrophic & Other Pathways | ↑ CREB/BDNF signaling [2]; Notch signaling pathway [3]; PI3K/Akt/mTOR pathway [1] [4] | • In vivo: METH-induced neurodegeneration in rats [2] • In vivo: Traumatic Brain Injury (TBI) in mice [3] | • ↑ P-CREB and BDNF protein expression in rat hippocampus [2] • ↑ NICD and Hes1 mRNA in TBI mice [3] | | Amyloid-β Reduction | ↓ Aβ1-42 deposition [1] [5] | • In vivo: AD mice induced by d-gal/AlCl₃ [1] • In vivo: 5xFAD transgenic AD mice [5] | • Reduced Aβ1-42 content in mouse brain & hippocampus [1] • Reduced Aβ accumulation in 5xFAD mice [5] | | Gut-Brain Axis Modulation | ↑ Gut microbiota diversity (Firmicutes, Akkermansia); ↑ tight junction proteins [5] | • In vivo: 5xFAD transgenic AD mice [5] | • Improved cognitive function; reduced neuroinflammation [5] |
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.
Cell-based (in vitro) Protocol [1]:
Animal (in vivo) Protocol for AD Model [1]:
Animal Protocol for TBI Model [3]:
The neuroprotective effects of this compound are mediated through complex signaling pathways. The diagram below illustrates the primary PI3K/Akt/mTOR pathway, which is critically involved.
Another critical pathway involves the gut-brain axis, which represents a more recent area of research into this compound's mechanisms.
A critical factor in translating these findings is this compound's bioavailability, which varies significantly by administration route.
| Administration Route | Key Findings & Implications |
|---|---|
| Intraperitoneal (IP) Injection | Demonstrates more potent protective effects in animal models. A direct comparative study on lung injury found IP administration "remarkably" more effective than oral route in improving oxidative, inflammatory, and histopathological markers [6]. This supports its use in controlled experimental settings. |
| Oral Administration | Bioavailability is limited due to poor absorption and extensive metabolism in the gut [6]. However, recent research indicates that low systemic exposure may still yield therapeutic effects via the gut-brain axis. Oral this compound can modulate gut microbiota, strengthen the intestinal barrier, and reduce systemic inflammation, indirectly protecting the brain [5]. |
For the research community, key considerations moving forward include:
The table below summarizes key findings from toxicological studies on crocin.
| Study Type | Model/Subjects | Dosage & Duration | Key Safety Findings |
|---|---|---|---|
| Acute Toxicity [1] | Mice | Up to 3 g/kg (IP or oral) | No mortality after 24-48 hours; classified as "practically low-toxic" [1]. |
| Subacute Toxicity (Human) [2] | Healthy Adult Volunteers | 20 mg/day for 1 month | No major adverse events. Minor changes: decreased blood amylase, mixed white blood cells (MXD), and PTT [2]. |
| Subacute Toxicity (Animal) [3] | Mice | 50 & 100 mg/kg for 6 weeks | No significant damage to liver or kidney function; tissues appeared normal [3]. |
| Long-Term Toxicity [1] | Rats | Aqueous saffron stigma extract: 0.16-0.48 g/kg/day (i.p.) for 2 weeks | Both stigma and petal extracts were non-toxic to major organs [1]. |
For researchers aiming to replicate or design safety studies, here are the methodologies from key studies.
This randomized, double-blind, placebo-controlled study provides a robust model for clinical safety evaluation [2].
This protocol details the assessment of this compound's effects on blood parameters and organ histopathology [3].
This compound's low toxicity profile is closely linked to its bioactive properties, which actively protect organs from damage induced by various toxic agents [4] [1].
| Protective Effect | Against Toxin/Model | Proposed Mechanism of Action |
|---|---|---|
| Cardioprotection [4] | Doxorubicin | ↓ MDA, TNF-α, caspase-3; ↑ SOD, CAT, GSH; improved lipid profile [4]. |
| Neuroprotection [4] | Lipopolysaccharide (LPS) | Inhibited lipid peroxidation; downregulated caspase-3, TNF-α, and NF-κB expression in the brain [4]. |
| Hepatoprotection [5] | General oxidative stress | Decreased lipid peroxidation; protected mitochondrial and lysosomal membranes [5]. |
| Nephroprotection [6] | Diabetic nephropathy, renal ischemia | Attenuated oxidative burden and inflammatory cascade [6]. |
These protective effects are primarily mediated through the modulation of key cellular signaling pathways. The following diagram illustrates the primary molecular mechanisms through which this compound exerts its protective and toxicological actions, integrating evidence from multiple studies [4] [6] [7].
The table below summarizes key findings from recent studies on crocin's synergistic effects, providing a clear comparison for research purposes.
| Combination Partner | Disease/Model Type | Experimental Model | Key Effects & Outcomes | Proposed Mechanisms |
|---|---|---|---|---|
| Deuterium-Depleted Water (DDW) [1] | Colorectal Cancer | HT-29 human colorectal cancer cells [1] | Synergistic cell growth inhibition; increased G0/G1 phase arrest; decreased antioxidant enzymes (SOD, CAT); increased oxidative damage (MDA) [1]. | Induction of oxidative stress; disruption of cell cycle progression [1]. |
| Paclitaxel [2] | Breast Cancer | MCF-7 human breast cancer cells [2] | Combination achieved IC50; significantly increased apoptosis [2]. | Upregulation of apoptotic proteins (caspase-7, caspase-9, PARP, p53) [2]. |
| Radiation [2] | Breast Cancer | MCF-7 human breast cancer cells [2] | Enhanced apoptosis compared to radiation alone [2]. | Promotion of pro-apoptotic pathways [2]. |
| Curcumin [3] | Colorectal Cancer | SW-480 human colorectal cancer cells [3] | Cooperative reduction in cell viability and induction of apoptosis; cell cycle arrest at sub-G1 phase; reduced clonogenic ability [3]. | Modulation of Bax/Bcl-2 ratio; activation of caspases (-3, -8, -9); suppression of Jak2/Stat3 and Akt1 signaling pathways [3]. |
| Amphotericin B [4] | Cutaneous Leishmaniasis | Leishmania major promastigotes [4] | Safe and highly antileishmanial combination; increased parasite death [4]. | Increased nitric oxide (NO) and reactive oxygen species (ROS); modulation of host immune response (promoted Th1/ suppressed Th2 cytokines); induction of programmed cell death (PCD) and cell cycle arrest [4]. |
To facilitate replication and further research, here is a detailed look at the methodologies used in the key studies cited above.
This compound's anticancer activity, particularly in synergy with other agents, involves the modulation of multiple cellular signaling pathways. The diagram below illustrates the key pathways affected by this compound in colorectal cancer cells, based on its combination with curcumin [3] and broader mechanistic reviews [5].
As the diagram shows, the synergistic effect primarily involves the suppression of key survival and proliferation pathways (PI3K/AKT/mTOR and JAK2/STAT3), coupled with the direct activation of the mitochondrial (intrinsic) and death receptor (extrinsic) apoptotic pathways [3]. This multi-targeted action leads to effective cell death, cell cycle disruption, and inhibition of new colony formation [5] [3].
The table below summarizes findings from a meta-analysis of randomized controlled trials (RCDs) investigating saffron extracts (standardized for crocin content) in adults with Major Depressive Disorder (MDD) [1].
| Comparison | Number of Studies | Standardized Mean Difference (SMD) / Odds Ratio (OR) | Statistical Significance (P-value) | Key Findings |
|---|---|---|---|---|
| Saffron vs. Placebo | 7 | SMD: -1.22 (95% CI: -1.94, -0.49) | P = 0.001 | Saffron (this compound) is significantly more effective than a placebo in reducing depressive symptoms [1]. |
| Saffron vs. Antidepressants | 7 | SMD: 0.16 (95% CI: -0.25, 0.57) | P = 0.44 | Saffron (this compound) is as effective as synthetic antidepressants (e.g., SSRIs) with no statistically significant difference [1]. |
| Remission & Response Rates | 7 | ORs showed no significant difference | Not Significant | No differences were found in the proportion of patients achieving remission or response [1]. |
| Drop-out & Safety | 7 | ORs showed no significant difference | Not Significant | No difference in drop-out rates for all causes. No serious adverse events were reported for saffron [1]. |
This compound and synthetic antidepressants appear to influence mood through different primary pathways, though some convergence occurs downstream.
Primary Pathways Explained:
Animal studies allow for a direct, controlled comparison of this compound and specific antidepressants. The table below details results from a study comparing this compound, escitalopram (an SSRI), and their combination in a rat model of depression [6].
| Treatment Group | Forced Swim Test (Immobility Time) | Open Field Test (Time in Center) | Key Interpretation |
|---|---|---|---|
| Depressed Model (Control) | Baseline High | Baseline Low | Depression and anxiety-like behavior confirmed [6]. |
| This compound (30 mg/kg) | Significant Decrease | Significant Increase | This compound alone has significant antidepressant and anxiolytic effects [6]. |
| Escitalopram (10 mg/kg) | Significant Decrease | Significant Increase | A low dose of escitalopram is effective [6]. |
| Escitalopram (20 mg/kg) | Significant Decrease | Significant Increase | A higher dose was partially more effective in reversing depressive behavior [6]. |
| Combination (Escitalopram 10 + this compound) | Significant Decrease | Significant Increase | The combination therapy shows synergistic potential [6]. |
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.
1. Clinical Trial Protocol (Meta-Analysis Inclusion Criteria) [1]:
2. Preclinical Study Protocol (Rat Model of Depression) [6]:
For drug development professionals, this compound represents a promising scaffold for developing novel, multi-targeted therapeutic agents, particularly for patients who do not respond adequately to conventional antidepressants or seek alternatives with different mechanisms.
The table below summarizes the core characteristics and experimental findings for a direct comparison.
| Feature | Crocin | Vitamin E (α-Tocopherol) |
|---|---|---|
| Chemical Nature | Water-soluble carotenoid (digentiobiosyl ester of crocetin) [1] [2] | Fat-soluble vitamin (tocopherols & tocotrienols) [3] [4] |
| Primary Antioxidant Role | Powerful hydrophilic free radical scavenger [2] | Lipid-soluble peroxyl radical scavenger [3] |
| Key Molecular Mechanisms | - Scavenges hydroxyl radicals (•OH) and hydrated electrons (e⁻ₐq) at diffusion-controlled rates [2]
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.
1. Protocol: Ischemia-Reperfusion in Isolated Rat Hearts This model is used to evaluate the cardioprotective effects of both this compound and vitamin E [5] [6].
2. Protocol: In Vitro Oxidative Stress on HUVECs This model investigates the protective mechanism of this compound on human endothelial cells [1].
The diagrams below illustrate the key molecular pathways through which this compound and vitamin E exert their antioxidant and related cellular effects.
This diagram synthesizes the mechanisms by which this compound protects cardiac and endothelial cells from oxidative stress and inflammation, as identified in recent research [1].
This diagram outlines the established primary function of vitamin E as a chain-breaking antioxidant in lipid membranes [3] [4].
A promising finding for therapeutic development is the synergistic effect observed when this compound and vitamin E are combined, demonstrating a significant improvement in post-ischemic recovery beyond what either compound achieves alone [5] [6]. Future research should focus on elucidating the precise molecular basis of this synergy and exploring its potential in models of other oxidative-stress-related diseases.
| Therapeutic Area | Signaling Pathways Modulated | Observed Effects & Key Findings | Model System (Year) |
|---|---|---|---|
| Nervous System | ↑ PI3K/AKT [1] [2]; ↓ NF-κB [1] [2]; ↓ Caspase-3 [1] | Improved spatial memory, reduced neuroinflammation (↓ TNF-α, IL-1β, IL-6), attenuated oxidative stress, and enhanced synaptic plasticity [1]. | Rat models of stress & LPS-induced inflammation [1] |
| Cardiovascular System | ↓ KBTBD7/NF-κB [1]; ↑ PPARγ/LXRs [1]; ↑ Connexin 43 [1] | Protected against myocardial infarction-induced arrhythmia, alleviated atherosclerosis, and reduced drug-induced cardiotoxicity [1]. | Rat models of myocardial infarction & high-fat diet [1] |
| Cancer | ↓ STAT3 [3]; ↓ PI3K/AKT/mTOR [2]; ↑ p53 [2] | Inhibited colon cancer cell (HCT116) proliferation, induced apoptosis, and reduced secretion of inflammatory factors (IL-6, TNF-α, IL-1β) and chemokines [3]. | In vitro (HCT116 cells) & various in vivo models [2] [3] |
| Metabolic Disorders | ↑ PPARγ/LXRs [1]; ↑ AMPK [2] | Stimulated reverse cholesterol transport, ameliorated glucose levels, and modified lipid profiles [1] [2]. | Mouse model of high-fat diet & rat model of diabetes [1] |
| Antidepressant Effects | ↑ Serotonergic pathways (proposed) [4] | Synergistic antidepressant effects with citalopram; increased grooming time, reduced immobility in forced swim and tail suspension tests [4]. | Mouse model of acute restraint stress (2025) [4] |
For researchers looking to validate these mechanisms, here are methodologies from key studies.
This protocol is used to assess this compound's effects on cancer cell proliferation, apoptosis, and inflammation [3].
This protocol evaluates the interaction between this compound and standard antidepressants [4].
The following diagram illustrates the primary molecular pathways through which this compound exerts its documented effects.
While the data from in vitro and animal models is compelling, you should note that clinical validation in humans is still limited [1]. Several studies explicitly call for further research to verify the application and safety of this compound in humans [1]. The synergistic effect with citalopram is a recent finding (2025) that opens promising avenues for combination therapies in psychiatry, potentially allowing for lower doses of synthetic drugs and reduced side effects [4].